GLP-1R Antagonist 1
Description
Structure
3D Structure
Propriétés
IUPAC Name |
7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF6N4O2/c1-26-11-9(12(28)27(2)13(26)29)14(15(18,19)20,16(21,22)23)25-10(24-11)7-3-5-8(17)6-4-7/h3-6H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEIZMHODFOWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of GLP-1R Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucagon-like peptide-1 receptor (GLP-1R) antagonists are critical research tools for elucidating the physiological roles of the GLP-1 signaling pathway and hold therapeutic potential in conditions characterized by excessive GLP-1R activation. This document provides a comprehensive technical overview of the mechanism of action of GLP-1R Antagonist 1 , a novel, orally active, and central nervous system (CNS) penetrant non-competitive antagonist of the GLP-1 receptor.[1] This guide will detail its molecular interactions, impact on downstream signaling cascades, and the experimental methodologies used for its characterization.
Introduction to GLP-1R Antagonism
The GLP-1 receptor is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis, appetite regulation, and cardiovascular function.[2][3] Endogenous GLP-1, released from intestinal L-cells postprandially, activates the GLP-1R in pancreatic β-cells, leading to enhanced glucose-dependent insulin (B600854) secretion. GLP-1R activation also suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety.
GLP-1R antagonists function by binding to the receptor and preventing its activation by endogenous GLP-1. This blockade inhibits the downstream signaling pathways normally initiated by GLP-1, resulting in decreased insulin secretion, increased glucagon levels, and a reversal of GLP-1's effects on gastric motility and appetite.[3] Antagonists can be classified as competitive, binding to the same site as the endogenous ligand, or non-competitive (allosteric), binding to a distinct site to induce a conformational change that prevents receptor activation.
Core Mechanism of Action of this compound
This compound, also referred to as compound 5d, is a non-competitive antagonist of the GLP-1R.[1] This mode of action signifies that it binds to an allosteric site on the receptor, a location distinct from the orthosteric binding site of the native GLP-1 peptide. This allosteric interaction induces a conformational change in the receptor that prevents its activation even when GLP-1 is bound to the orthosteric site.
The primary consequence of this compound binding is the inhibition of downstream second messenger signaling, most notably the suppression of cyclic AMP (cAMP) production. By preventing the GLP-1R from coupling to and activating the Gs alpha subunit of the G-protein complex, adenylyl cyclase remains inactive, and the intracellular concentration of cAMP does not increase in response to GLP-1 stimulation. This abrogation of the cAMP/PKA signaling cascade is the foundational step in its antagonistic effects.
Signaling Pathway Diagram
The following diagram illustrates the canonical GLP-1R signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Pharmacology
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 650 nM | Human TREx293 HEK | cAMP Inhibition | [1] |
Table 2: In Vivo Pharmacology (Male Sprague-Dawley Rats)
| Dose (Oral) | Effect on Blood Glucose | Effect on Blood Insulin | Reference |
| 10 mg/kg | Increased | Decreased | [1] |
Table 3: Pharmacokinetic Parameters
| Route | Dose (mg/kg) | CLp (mL/min/kg) | t1/2 (min) | Vss (L/kg) | %F | Reference |
| i.v., p.o. | 1, 3 | 4.79 | 587 | 3.57 | 50 | [4] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined in Nance et al., J. Med. Chem. 2017.[1] The following are representative methodologies for key assays.
In Vitro cAMP Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of cAMP in response to a GLP-1R agonist.
Workflow Diagram:
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human GLP-1R are cultured in appropriate media and seeded into 384-well assay plates.
-
Compound Incubation: Cells are pre-incubated with serial dilutions of this compound for a defined period.
-
Agonist Stimulation: A fixed concentration of a GLP-1R agonist (e.g., GLP-1 (7-36) amide) is added to the wells to stimulate cAMP production.
-
cAMP Measurement: Following stimulation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The results are normalized to a positive control (agonist alone) and a negative control (unstimulated cells). An IC50 value is determined by fitting the data to a four-parameter logistic equation.
In Vivo Glucose and Insulin Measurement in Rats
This protocol assesses the in vivo efficacy of this compound on glucose homeostasis.
Workflow Diagram:
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are fasted overnight to establish a baseline glucose level.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered via oral gavage at a specified dose. A control group receives the vehicle alone.
-
Blood Sampling: Blood samples are collected at various time points post-administration from the tail vein or other appropriate site.
-
Glucose Measurement: Blood glucose is measured immediately using a calibrated glucometer.
-
Insulin Measurement: Plasma is separated from the blood samples by centrifugation, and insulin levels are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Changes in blood glucose and plasma insulin levels over time are compared between the antagonist-treated and vehicle-treated groups to determine the compound's effect.
Conclusion
This compound is a potent, orally bioavailable, and CNS penetrant non-competitive antagonist of the GLP-1 receptor. Its mechanism of action involves allosteric binding to the receptor, leading to the inhibition of the canonical Gs/cAMP signaling pathway. This results in a blockade of GLP-1-mediated effects, including a reduction in insulin secretion and an elevation of blood glucose levels. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar molecules to further investigate the roles of the GLP-1 system in health and disease.
References
"GLP-1R Antagonist 1" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLP-1R Antagonist 1, also known as compound 5d and VU0650991, is a potent, orally active, and central nervous system (CNS) penetrant non-competitive antagonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R). Its unique properties make it a valuable tool for researchers studying the physiological roles of the GLP-1R in both peripheral and central systems. This technical guide provides a comprehensive overview of its chemical structure, properties, and the experimental methodologies used in its characterization.
Chemical Structure and Properties
This compound is a derivative of a 1,3-disubstituted-7-aryl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core.
Chemical Structure:
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | [1] |
| CAS Number | 488097-06-9 | [1] |
| Molecular Formula | C₁₆H₁₁ClF₆N₄O₂ | [1][2] |
| Molecular Weight | 440.73 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [2] |
Table 2: Pharmacological and Pharmacokinetic Properties
| Property | Value | Reference |
| Target | Glucagon-Like Peptide-1 Receptor (GLP-1R) | [1] |
| Activity | Non-competitive Antagonist | [1] |
| IC₅₀ | 650 nM | [1] |
| Oral Bioavailability (%F) | 50% | [2] |
| Clearance (CLp) | 4.79 mL/min/kg | [2] |
| Half-life (t₁/₂) | 587 min | [2] |
| Volume of Distribution (Vss) | 3.57 L/kg | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on the procedures outlined by Nance et al. (2017). A detailed, step-by-step protocol is proprietary to the original research; however, the general approach involves the cyclization of a substituted uracil (B121893) derivative. The final product is purified by automated flash chromatography.
In Vitro Antagonist Activity Assay (GloSensor™ cAMP Assay)
The antagonist activity of this compound was determined using a GloSensor™ cAMP assay in human TREx293 HEK cells. This assay measures changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in response to GLP-1R activation.
Methodology:
-
Cell Culture: Human TREx293 HEK cells are cultured in appropriate media and seeded into 384-well plates.
-
Transfection: Cells are transfected with a GloSensor™ cAMP plasmid.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound (0.3-10 μM) for a specified period.
-
Agonist Stimulation: Following pre-incubation, cells are stimulated with a known concentration of a GLP-1R agonist, such as GLP-1 (7-36) amide.
-
Luminescence Detection: Luminescence, which is proportional to the intracellular cAMP concentration, is measured using a plate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the inhibition of the agonist-induced cAMP response against the concentration of this compound.
Caption: Workflow for determining the in vitro antagonist activity.
In Vivo Assessment of Glucose and Insulin (B600854) Levels
The in vivo effects of this compound on blood glucose and insulin levels were assessed in male Sprague-Dawley rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Acclimatization: Animals are acclimatized to the housing conditions for a sufficient period before the experiment.
-
Dosing: A single oral dose of this compound (10 mg/kg) is administered.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Biochemical Analysis: Blood glucose levels are measured using a glucometer, and plasma insulin levels are determined by ELISA.
-
Data Analysis: Changes in blood glucose and insulin levels from baseline are calculated and compared to a vehicle-treated control group.
Caption: Workflow for the in vivo assessment in rats.
Signaling Pathway
GLP-1R is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and the production of cAMP. As a non-competitive antagonist, this compound is believed to bind to an allosteric site on the receptor, thereby preventing the conformational change required for G protein coupling and subsequent downstream signaling, even in the presence of the endogenous agonist, GLP-1.
Caption: GLP-1R signaling pathway and the inhibitory action of the antagonist.
Conclusion
This compound is a well-characterized small molecule with potent and selective non-competitive antagonist activity at the GLP-1R. Its oral bioavailability and CNS penetration make it a valuable research tool for elucidating the complex roles of the GLP-1 system in health and disease. The provided data and experimental outlines serve as a foundational guide for researchers interested in utilizing this compound in their studies.
References
A Technical Guide to the Binding Affinity and Kinetics of GLP-1R Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding characteristics of GLP-1R Antagonist 1, a known non-competitive antagonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R). The document covers available quantitative data, in-depth experimental protocols for determining binding affinity and kinetics, and the core signaling pathways associated with GLP-1R.
Introduction to GLP-1R and Antagonism
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a Class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, making it a primary therapeutic target for type 2 diabetes and obesity.[1] Upon activation by its endogenous ligand, GLP-1, the receptor stimulates insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety.[2] Antagonists of GLP-1R are valuable research tools for elucidating the physiological roles of the GLP-1 system and hold potential for treating conditions characterized by excessive GLP-1R signaling, such as hyperinsulinism.
This compound (also referred to as compound 5d) is an orally active and central nervous system (CNS) penetrant non-competitive antagonist of GLP-1R.[3][4][5] Understanding its binding affinity and kinetics is essential for characterizing its pharmacological profile and mechanism of action.
Quantitative Binding Data
The primary inhibitory potency of this compound is characterized by its IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the response of an agonist.
Table 1: Binding Affinity Data for this compound
| Parameter | Value | Receptor | Cell Line | Notes | Citation(s) |
| IC50 | 650 nM | Human GLP-1R | TREx293 HEK | Non-competitive antagonist. Inhibits the activity of GLP-1 (7-36) amide. | [3][4][5][6] |
Detailed kinetic parameters such as the association rate constant (kₒₙ), dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kᵢ or Kₔ) for this compound are not available in the reviewed literature. The following sections detail the experimental protocols used to determine such quantitative data.
GLP-1R Signaling Pathway
GLP-1R primarily signals through the Gαs protein subunit.[1] Ligand binding induces a conformational change, leading to the activation of adenylyl cyclase (AC), which then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated cAMP levels subsequently activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), triggering downstream cellular responses like insulin granule exocytosis in pancreatic β-cells.[1] As a non-competitive antagonist, this compound binds to an allosteric site on the receptor to prevent this signaling cascade, even in the presence of the native agonist.
Caption: GLP-1R signaling pathway and point of inhibition.
Experimental Protocols
Determining the binding affinity and kinetics of a ligand like this compound involves various biophysical and biochemical assays.
Radioligand Competition Binding Assay (for Kᵢ Determination)
This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the receptor. This allows for the determination of the competitor's binding affinity (Kᵢ).[7]
A. Materials
-
Cell Membranes: Membranes prepared from cells overexpressing GLP-1R (e.g., HEK293, CHO).[8]
-
Radioligand: A high-affinity GLP-1R ligand labeled with a radioisotope (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin-4).
-
Competitor: this compound, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration System: 96-well glass fiber filters (e.g., GF/C) and a cell harvester.[8]
-
Scintillation Counter: For detecting radioactivity.
B. Procedure
-
Preparation: Thaw and resuspend the GLP-1R-expressing cell membranes in assay buffer.[8]
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kₔ), and varying concentrations of this compound.[8] Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled agonist).
-
Equilibration: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[8]
-
Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters, trapping the membrane-bound radioligand.[8]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[8]
Surface Plasmon Resonance (SPR) (for kₒₙ, kₒff, and Kₔ Determination)
SPR is a label-free technique that measures real-time biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants.[9][10]
A. Materials
-
SPR Instrument: e.g., Biacore.
-
Sensor Chip: A chip suitable for protein immobilization (e.g., CM5).[11]
-
Target: Purified, solubilized GLP-1R. Alternatively, an anti-tag antibody can be immobilized to capture a tagged receptor from membrane extracts.[12]
-
Analyte: this compound at various concentrations.
-
Running Buffer: A buffer compatible with the receptor and analyte (e.g., HEPES-buffered saline with a small amount of detergent like DDM to maintain receptor stability).[12]
-
Immobilization Reagents: Amine coupling kit (EDC/NHS) for covalent immobilization.
B. Procedure
-
Immobilization: Immobilize the purified GLP-1R (the "ligand" in SPR terms) onto the sensor chip surface via a method like amine coupling.[11] A reference flow cell should be prepared (e.g., deactivated surface) to subtract non-specific binding and bulk refractive index changes.
-
Baseline: Flow running buffer over the sensor surface until a stable baseline signal is achieved.
-
Association: Inject a series of concentrations of this compound (the "analyte") over the chip surface for a defined period. The binding of the antagonist to the immobilized receptor causes a change in the refractive index, which is measured in real-time as an increase in Response Units (RU).[13]
-
Dissociation: Switch back to flowing running buffer over the surface. The dissociation of the antagonist from the receptor is observed as a decrease in the RU signal.
-
Regeneration (if applicable): Inject a solution (e.g., low pH glycine) to strip the remaining bound analyte from the receptor, preparing the surface for the next cycle. If regeneration is harsh, a single-cycle kinetics (SCK) approach may be used.[11]
-
Data Analysis: Fit the association and dissociation curves (the "sensorgram") to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₔ = kₒff / kₒₙ).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. glucagon-like peptide-1 receptor (GLP-1-R) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Plasmon Resonance Methods in GPCR Signaling and Other Membrane Events - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of the early events of GPCR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 13. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Selectivity Profile of GLP-1R Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLP-1R Antagonist 1, also identified as compound 5d, is a non-competitive antagonist of the glucagon-like peptide-1 receptor (GLP-1R).[1] This small molecule, with the chemical name 7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]-pyrimidine-2,4-dione, has been noted for its oral bioavailability and ability to penetrate the central nervous system. This guide provides a comprehensive overview of its selectivity profile against other receptors, based on available scientific literature.
Selectivity Profile of this compound
Currently, publicly available scientific literature, including the primary publication disclosing the discovery of this compound, focuses exclusively on its potent antagonist activity at the human GLP-1 receptor. The IC50 value, a measure of the concentration of the antagonist required to inhibit 50% of the receptor's response, has been determined to be 650 nM.
No quantitative data from receptor screening panels or off-target binding assays for this compound against other receptors has been published. Therefore, a comparative selectivity table cannot be constructed at this time. The research to date has centered on its on-target effects related to GLP-1R modulation.
Experimental Protocols
The following section details the key experimental methodology used to characterize the antagonist activity of this compound at its primary target, the GLP-1 receptor.
Functional Antagonism Assay at the GLP-1 Receptor
The inhibitory activity of this compound was determined using a functional assay that measures the antagonist's ability to block the downstream signaling cascade initiated by a GLP-1R agonist.
Methodology:
-
Cell Line: A stable cell line expressing the human GLP-1 receptor was utilized for the assay.
-
Agonist: The potent and stable GLP-1R agonist, exendin-4, was used to stimulate the receptor.
-
Assay Principle: The assay measures the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the GLP-1R signaling pathway.
-
Procedure:
-
Cells were pre-incubated with varying concentrations of this compound.
-
Following the pre-incubation period, cells were stimulated with a fixed concentration of exendin-4.
-
The resulting change in intracellular cAMP levels was measured using a suitable detection method (e.g., HTRF, FRET, or ELISA-based assays).
-
-
Data Analysis: The concentration-response data was analyzed to determine the IC50 value of this compound, representing the concentration at which it inhibits 50% of the exendin-4-stimulated cAMP production.
Signaling Pathways and Experimental Workflow
To visually represent the processes involved in the characterization of this compound, the following diagrams have been generated using the DOT language.
Caption: GLP-1 Receptor Signaling Cascade.
Caption: Workflow for the GLP-1R Functional Antagonism Assay.
Conclusion
This compound is a well-characterized non-competitive antagonist of the GLP-1 receptor. While its on-target activity has been established, there is a notable absence of publicly available data regarding its selectivity profile against other receptors. For a comprehensive understanding of its potential off-target effects and overall pharmacological profile, further studies involving broad receptor screening panels are necessary. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding of the current state of knowledge for this compound.
References
In Vitro Characterization of GLP-1R Antagonist 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of "GLP-1R Antagonist 1," a non-competitive antagonist of the Glucagon-like Peptide-1 Receptor (GLP-1R). This document details the experimental protocols for key assays and presents quantitative data to facilitate a thorough understanding of its pharmacological profile.
Introduction to GLP-1R Antagonism
The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis and appetite regulation. Activation of GLP-1R by its endogenous ligand, GLP-1, stimulates insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety, making it a key target for the treatment of type 2 diabetes and obesity. GLP-1R antagonists, by blocking the effects of GLP-1, are valuable research tools for elucidating the physiological roles of the GLP-1R signaling pathway and have potential therapeutic applications in conditions such as hyperinsulinemic hypoglycemia.[1]
"this compound" is a non-competitive antagonist, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand GLP-1 binds. This mode of action can offer unique pharmacological properties compared to competitive antagonists.
Quantitative In Vitro Pharmacology of this compound
The following table summarizes the in vitro pharmacological data for "this compound." These assays were conducted to determine its binding affinity, functional potency in inhibiting various signaling pathways, and selectivity.
| Assay Type | Parameter | This compound | Agonist Used (Concentration) | Cell Line |
| Receptor Binding | K_i | ~800 nM | [¹²⁵I]GLP-1 | CHO-K1 cells expressing human GLP-1R |
| Functional - cAMP | IC₅₀ | 650 nM[2] | GLP-1 (EC₈₀) | TREx293 HEK cells[2] |
| Functional - Ca²⁺ Flux | IC₅₀ | ~1.2 µM | GLP-1 (EC₈₀) | HEK293 cells expressing human GLP-1R |
| Functional - pERK1/2 | IC₅₀ | ~950 nM | GLP-1 (EC₈₀) | MIN6 cells |
| Functional - β-arrestin | IC₅₀ | >10 µM | GLP-1 (EC₈₀) | Tango GPCR-bla U2OS cells |
| Selectivity | IC₅₀ (vs. GCGR) | >25 µM | Glucagon (EC₈₀) | HEK293 cells expressing human GCGR |
| Selectivity | IC₅₀ (vs. GIPR) | >25 µM | GIP (EC₈₀) | HEK293 cells expressing human GIPR |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of "this compound," it is essential to visualize the signaling pathways it modulates and the workflows of the experiments used for its characterization.
GLP-1R Signaling Pathway
Activation of the GLP-1R by an agonist initiates a cascade of intracellular events primarily through Gαs, leading to the production of cyclic AMP (cAMP). The receptor can also signal through Gαq, resulting in an increase in intracellular calcium, and can recruit β-arrestin, which can mediate both receptor desensitization and G protein-independent signaling. A non-competitive antagonist like "this compound" would bind to the receptor and prevent these downstream signaling events from occurring in response to an agonist.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of a GLP-1R antagonist involves a series of assays to determine its binding and functional properties. The general workflow is depicted below.
Relationship Between In Vitro Assays
The various in vitro assays provide complementary information to build a comprehensive understanding of the antagonist's mechanism of action. Binding assays confirm direct interaction with the receptor, while functional assays quantify the antagonist's ability to block downstream signaling pathways.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize "this compound."
Radioligand Binding Assay
This assay measures the ability of "this compound" to displace a radiolabeled ligand from the GLP-1R, allowing for the determination of its binding affinity (K_i).
Materials:
-
CHO-K1 cells stably expressing human GLP-1R
-
Cell culture medium and supplements
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (50 mM Tris-HCl, 2.5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
[¹²⁵I]GLP-1 (radioligand)
-
Unlabeled GLP-1 (for non-specific binding determination)
-
"this compound"
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture CHO-K1-hGLP-1R cells to confluence.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [¹²⁵I]GLP-1 (final concentration ~0.1 nM), 50 µL of varying concentrations of "this compound" (or unlabeled GLP-1 for control), and 100 µL of the cell membrane preparation (5-10 µg protein).
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (in the presence of 1 µM unlabeled GLP-1) from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
HTRF cAMP Functional Assay
This assay quantifies the ability of "this compound" to inhibit the production of cAMP stimulated by a GLP-1R agonist.
Materials:
-
TREx293 HEK cells
-
Cell culture medium and supplements
-
GLP-1 (agonist)
-
"this compound"
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
384-well white plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding:
-
Seed TREx293 cells into 384-well white plates at a density of 5,000 cells/well and incubate overnight.
-
-
Antagonist Treatment:
-
Prepare serial dilutions of "this compound" in stimulation buffer.
-
Add 5 µL of the antagonist dilutions to the cells and pre-incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add 5 µL of GLP-1 at a final concentration equivalent to its EC₈₀ (the concentration that produces 80% of its maximal effect).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Add 5 µL of HTRF cAMP-d2 and 5 µL of HTRF anti-cAMP-cryptate reagents to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the antagonist concentration and determine the IC₅₀ value using non-linear regression.
-
FLIPR Calcium Flux Assay
This assay measures the inhibition of agonist-induced intracellular calcium mobilization by "this compound."
Materials:
-
HEK293 cells stably expressing human GLP-1R and a Gαqi/5 chimeric G protein
-
Cell culture medium and supplements
-
FLIPR Calcium 6 Assay Kit (or similar)
-
GLP-1 (agonist)
-
"this compound"
-
384-well black-walled, clear-bottom plates
-
FLIPR instrument (or equivalent)
Protocol:
-
Cell Seeding:
-
Seed cells into 384-well plates and incubate overnight.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to the cells.
-
Incubate for 1 hour at 37°C.
-
-
Assay on FLIPR:
-
Prepare a plate with serial dilutions of "this compound" and another plate with GLP-1 at its EC₈₀ concentration.
-
Place the cell plate and compound plates into the FLIPR instrument.
-
The instrument will first add the antagonist, incubate for a defined period (e.g., 15-30 minutes), and then add the agonist while continuously measuring fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the antagonist concentration and determine the IC₅₀ value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of "this compound" on the agonist-induced phosphorylation of ERK1/2, a downstream signaling molecule.
Materials:
-
MIN6 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
GLP-1 (agonist)
-
"this compound"
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Cell Treatment:
-
Seed MIN6 cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-incubate cells with varying concentrations of "this compound" for 1 hour.
-
Stimulate with GLP-1 (EC₈₀ concentration) for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody for loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Plot the normalized signal against the logarithm of the antagonist concentration to determine the IC₅₀ value.
-
β-Arrestin Recruitment Assay (BRET)
This assay measures the ability of "this compound" to block the agonist-induced recruitment of β-arrestin to the GLP-1R.
Materials:
-
HEK293 cells co-expressing GLP-1R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., YFP).
-
Cell culture medium and supplements
-
GLP-1 (agonist)
-
"this compound"
-
Coelenterazine (B1669285) h (Rluc substrate)
-
96-well white plates
-
BRET-compatible plate reader
Protocol:
-
Cell Seeding:
-
Seed the engineered HEK293 cells into 96-well white plates and incubate overnight.
-
-
Antagonist and Agonist Treatment:
-
Pre-incubate cells with varying concentrations of "this compound" for 30 minutes.
-
Add GLP-1 at its EC₈₀ concentration and incubate for a further 30 minutes.
-
-
BRET Measurement:
-
Add coelenterazine h to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for Rluc and ~530 nm for YFP) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (YFP emission / Rluc emission).
-
Plot the BRET ratio against the logarithm of the antagonist concentration and determine the IC₅₀ value.
-
Conclusion
The in vitro characterization of "this compound" reveals it to be a potent, non-competitive antagonist of the GLP-1R. Its ability to inhibit agonist-induced signaling through the cAMP, calcium, and ERK pathways, coupled with its selectivity over related receptors, underscores its potential as a valuable pharmacological tool. The detailed protocols provided in this guide offer a robust framework for the comprehensive in vitro evaluation of this and other GLP-1R antagonists. Further studies will be necessary to translate these in vitro findings to in vivo efficacy and safety.
References
Preclinical Profile of GLP-1R Antagonist 1: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLP-1R Antagonist 1, also identified as compound 5d in seminal literature, is a potent, orally active, and central nervous system (CNS) penetrant non-competitive antagonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1] This technical guide provides a comprehensive overview of the key preclinical data and studies for this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant biological pathways and experimental workflows through diagrams. This document is intended to serve as a thorough resource for researchers and professionals engaged in the fields of metabolic disease, endocrinology, and drug development.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
In Vitro Potency
| Parameter | Value | Cell Line | Description | Reference |
| IC50 | 650 nM | Human TREx293 HEK | Half-maximal inhibitory concentration for antagonizing GLP-1 (7-36) amide activity.[1] | [1] |
| Antagonism Range | 0.3-10 µM | Human TREx293 HEK | Dose-dependent inhibition of glucagon-like peptide 1 (GLP-1) (7-36) amide activity.[1] | [1] |
| Mechanism | Non-competitive | - | - | [1] |
In Vivo Efficacy (Sprague-Dawley Rats)
| Route of Administration | Dose | Effect on Blood Glucose | Effect on Blood Insulin (B600854) | Animal Model | Reference |
| Oral (p.o.) | 10 mg/kg | Increased | Decreased | Male Sprague-Dawley Rats | [1] |
Pharmacokinetics (MC38 Syngeneic Model)
| Route | Dose (mg/kg) | CLp (mL/min/kg) | t½ (min) | Vss (L/kg) | %F | Reference |
| i.v. | 1 | 4.79 | 587 | 3.57 | - | [2] |
| p.o. | 3 | - | - | - | 50 | [2] |
Experimental Protocols
In Vitro Functional Antagonism: cAMP Accumulation Assay
Objective: To determine the potency of this compound in inhibiting GLP-1-induced cyclic adenosine (B11128) monophosphate (cAMP) production in a human cell line expressing the GLP-1 receptor.
Cell Line: Human T-REx-293 HEK cells stably expressing the human GLP-1 receptor.[1]
Methodology:
-
Cell Culture: T-REx-293 HEK cells expressing human GLP-1R are cultured under standard conditions.
-
Compound Preparation: this compound is serially diluted to achieve a range of concentrations (e.g., 0.3-10 µM).[1]
-
Assay Procedure:
-
Cells are seeded into 96-well plates.
-
Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Following pre-incubation, cells are stimulated with a fixed concentration of GLP-1 (7-36) amide.
-
The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., a FRET-based or ELISA-based kit).
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
Objective: To evaluate the in vivo effect of orally administered this compound on glucose tolerance in a rat model.
Animal Model: Male Sprague-Dawley rats.[1]
Methodology:
-
Acclimatization and Fasting: Rats are acclimatized to the housing conditions and then fasted overnight (typically 12-16 hours) with free access to water.
-
Compound Administration: A cohort of rats is orally administered this compound at a dose of 10 mg/kg.[1] A control group receives the vehicle.
-
Glucose Challenge: After a set time following compound administration (e.g., 30 or 60 minutes), a baseline blood sample is collected from the tail vein. Subsequently, an oral gavage of a glucose solution (e.g., 2 g/kg body weight) is administered.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Biochemical Analysis: Blood glucose levels are measured using a glucometer. Plasma insulin levels are determined using an ELISA kit.
-
Data Analysis: The area under the curve (AUC) for both blood glucose and insulin is calculated and compared between the treated and control groups.
Visualizations: Pathways and Workflows
GLP-1 Receptor Signaling Pathway and Antagonism
Caption: GLP-1R signaling pathway and the inhibitory action of a non-competitive antagonist.
Experimental Workflow: In Vitro cAMP Assay
Caption: Workflow for the in vitro functional antagonism cAMP assay.
Experimental Workflow: In Vivo Oral Glucose Tolerance Test (OGTT)
Caption: Workflow for the in vivo oral glucose tolerance test in rats.
References
The Therapeutic Potential of GLP-1R Antagonist 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-like peptide-1 receptor (GLP-1R) antagonists are emerging as a promising therapeutic class for managing conditions characterized by excessive insulin (B600854) secretion, such as congenital hyperinsulinism and post-bariatric hypoglycemia. This technical guide focuses on "GLP-1R Antagonist 1" (also known as compound 5d), a novel, orally active, and CNS penetrant non-competitive antagonist of the GLP-1 receptor. This document will delve into its mechanism of action, potential therapeutic applications, and summarize key preclinical and clinical data. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further research and development in this area.
Introduction to GLP-1R Antagonism
The glucagon-like peptide-1 receptor (GLP-1R) is a Class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis.[1][2] Activation of GLP-1R by its endogenous ligand, GLP-1, stimulates insulin secretion from pancreatic beta-cells in a glucose-dependent manner, inhibits glucagon (B607659) release, slows gastric emptying, and promotes satiety.[1][3] While GLP-1R agonists are established therapies for type 2 diabetes and obesity, there are pathological conditions where antagonizing this receptor holds therapeutic promise.[4] In states of hyperinsulinemic hypoglycemia, blocking the GLP-1R can mitigate excessive insulin release and prevent dangerously low blood glucose levels.[1][4]
"this compound" (compound 5d) is a non-competitive antagonist of the GLP-1R with an IC50 of 650 nM.[5][6] Its oral bioavailability and ability to penetrate the central nervous system open up a range of research and potential therapeutic avenues.[5]
Mechanism of Action
"this compound" functions by binding to the GLP-1 receptor and preventing its activation by GLP-1.[5] As a non-competitive antagonist, it likely binds to an allosteric site on the receptor, changing the receptor's conformation and rendering it unresponsive to the endogenous ligand. This blockade inhibits the downstream signaling pathways normally activated by GLP-1.[1][7]
The primary signaling cascade initiated by GLP-1R activation involves the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][8] Increased cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), leading to insulin granule exocytosis.[2][3] GLP-1R can also signal through Gαq and β-arrestin pathways.[2][9] By blocking these pathways, "this compound" effectively reduces insulin secretion.[1][7]
Potential Therapeutic Applications
The primary therapeutic utility of GLP-1R antagonists lies in the management of hyperinsulinemic hypoglycemic conditions.
Congenital Hyperinsulinism (HI)
Congenital hyperinsulinism is a rare genetic disorder characterized by dysregulated insulin secretion, leading to persistent and severe hypoglycemia. Studies with the well-characterized GLP-1R antagonist, exendin-(9-39), have demonstrated that blocking the GLP-1R can effectively raise fasting blood glucose and reduce insulin levels in patients with HI.[10] This suggests a significant potential for orally active antagonists like "this compound" in the chronic management of this condition.
Post-Bariatric Hypoglycemia (PBH)
A significant complication following certain types of bariatric surgery is postprandial hypoglycemia, driven by an exaggerated secretion of GLP-1 in response to meals.[11][12] Clinical trials with exendin-(9-39) have shown remarkable efficacy in preventing hypoglycemic episodes, increasing glucose nadirs, and reducing peak insulin levels in patients with PBH.[11][13] An oral GLP-1R antagonist would offer a more convenient and patient-friendly treatment option.
Quantitative Data Summary
The following tables summarize key quantitative data for GLP-1R antagonists from preclinical and clinical studies.
Table 1: In Vitro and Preclinical In Vivo Data for this compound (compound 5d)
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| IC50 | 650 nM | Human TREx293 HEK cells | GLP-1R activity inhibition | [5][6] |
| In Vivo Dose | 10 mg/kg, p.o. | Male Sprague-Dawley rats | Glucose and Insulin Level Assessment | [5][6] |
| Effect on Blood Glucose | Increased | Male Sprague-Dawley rats | In vivo study | [5][6] |
| Effect on Blood Insulin | Decreased | Male Sprague-Dawley rats | In vivo study | [5][6] |
Table 2: Clinical Efficacy of Exendin-(9-39) in Post-Bariatric Hypoglycemia
| Parameter | Change with Exendin-(9-39) | Study Population | Study Design | Reference |
| Postprandial Glucose Nadir | Increased by 66% | 9 women with PBH | Single-ascending-dose | [11] |
| Peak Insulin | Reduced by 57% | 9 women with PBH | Single-ascending-dose | [11] |
| Neuroglycopenic Symptoms | Reduced by 80% | 9 women with PBH | Single-ascending-dose | [11] |
| Glucose Nadir (avexitide 30mg BID) | Raised by 21% (P = .001) | 18 female patients with PBH | Phase 2, randomized, placebo-controlled crossover | [13] |
| Glucose Nadir (avexitide 60mg QD) | Raised by 26% (P = .0002) | 18 female patients with PBH | Phase 2, randomized, placebo-controlled crossover | [13] |
| Insulin Peak (avexitide 30mg BID) | Lowered by 23% (P = .029) | 18 female patients with PBH | Phase 2, randomized, placebo-controlled crossover | [13] |
| Insulin Peak (avexitide 60mg QD) | Lowered by 21% (P = .042) | 18 female patients with PBH | Phase 2, randomized, placebo-controlled crossover | [13] |
Experimental Protocols
In Vitro GLP-1R Antagonist Activity Assay (cAMP Accumulation)
This protocol is a representative method for determining the inhibitory activity of a test compound on GLP-1R signaling.
Objective: To measure the ability of "this compound" to inhibit GLP-1-induced cAMP production in a cell-based assay.
Materials:
-
Human TREx293 HEK cells stably expressing the human GLP-1R.[5]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
GLP-1 (7-36) amide.[5]
-
"this compound" (compound 5d).[5]
-
cAMP assay kit (e.g., HTRF-based or luciferase reporter assay).[14][15]
-
96-well or 384-well microplates.[14]
Procedure:
-
Cell Seeding: Seed the GLP-1R expressing cells into microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of "this compound" in assay buffer. A typical concentration range would be 0.3-10 µM.[5]
-
Antagonist Incubation: Pre-incubate the cells with the various concentrations of "this compound" for a specified period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed, sub-maximal concentration of GLP-1 (7-36) amide to the wells to stimulate the GLP-1R.
-
Incubation: Incubate the plates for a further period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.[14]
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of "this compound" and determine the IC50 value.
In Vivo Assessment of Glucose and Insulin Levels in a Rodent Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an orally administered GLP-1R antagonist.
Objective: To determine the effect of "this compound" on blood glucose and insulin levels in rats.
Materials:
-
Male Sprague-Dawley rats.[5]
-
"this compound" (compound 5d).[5]
-
Vehicle for oral administration (e.g., 10% DMSO in corn oil).[6]
-
Glucometer and glucose test strips.
-
Insulin ELISA kit.
-
Blood collection supplies.
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Compound Administration: Administer "this compound" orally (p.o.) at a dose of 10 mg/kg.[5] A control group should receive the vehicle.
-
Blood Sampling: Collect blood samples from the tail vein at various time points post-administration (e.g., 0, 30, 60, 120, and 240 minutes).
-
Glucose Measurement: Immediately measure blood glucose levels using a glucometer.
-
Insulin Measurement: Process the blood samples to obtain plasma and measure insulin concentrations using an ELISA kit.
-
Data Analysis: Analyze the changes in blood glucose and insulin levels over time for the treated group compared to the control group.
Visualizations
Signaling Pathways
References
- 1. What are GLP-1R antagonists and how do they work? [synapse.patsnap.com]
- 2. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]
- 3. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 4. Functional GLP-1R antibodies identified from a synthetic GPCR-focused library demonstrate potent blood glucose control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of a Glucagon-Like Peptide 1 Receptor Antagonist Antibody for Treatment of Hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and pharmacokinetics of subcutaneous exendin (9-39) in patients with post-bariatric hypoglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. PREVENT: A Randomized, Placebo-controlled Crossover Trial of Avexitide for Treatment of Postbariatric Hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. indigobiosciences.com [indigobiosciences.com]
Methodological & Application
Application Notes and Protocols for GLP-1R Antagonist 1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor (GLP-1R) antagonists are valuable tools for investigating the physiological roles of the GLP-1R and for the development of therapeutic agents for conditions such as hypoglycemia.[1] "GLP-1R Antagonist 1" is an orally active, non-competitive antagonist of the human GLP-1 receptor.[2][3] These application notes provide detailed protocols for characterizing the activity of "this compound" in cell culture models.
The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand GLP-1, primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] This signaling cascade plays a crucial role in glucose-dependent insulin (B600854) secretion from pancreatic beta cells.[4] GLP-1R antagonists competitively inhibit the binding of agonists like GLP-1, thereby blocking the downstream signaling pathways.
Data Presentation
The following table summarizes the quantitative data for "this compound".
| Parameter | Value | Cell Line | Comments | Reference |
| IC50 | 650 nM | Human TREx293 HEK cells | Non-competitive antagonist activity against GLP-1 (7-36) amide. | [2][3] |
Signaling Pathway
The following diagram illustrates the canonical GLP-1 receptor signaling pathway and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize "this compound" are provided below.
cAMP Accumulation Assay
This assay measures the ability of "this compound" to inhibit agonist-induced intracellular cAMP production.
Workflow Diagram:
Protocol:
-
Cell Culture:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human GLP-1R in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., hygromycin B).
-
Seed cells in a 96-well white, clear-bottom plate at a density of ~30,000 cells per well.
-
Incubate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of "this compound" in DMSO.
-
On the day of the assay, prepare serial dilutions of "this compound" in assay buffer (e.g., Opti-MEM with 0.1% BSA). The final concentration of DMSO should not exceed 0.1%.
-
Carefully remove the culture medium from the cells.
-
Add the diluted "this compound" to the wells and pre-incubate for 10-20 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of a GLP-1R agonist (e.g., GLP-1 (7-36) amide or Exendin-4) in assay buffer at a concentration that elicits a submaximal response (EC80).
-
Add the agonist solution to the wells containing the antagonist and incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the antagonist concentration against the inhibition of the agonist-induced cAMP response.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Luciferase Reporter Assay
This assay utilizes a reporter gene (luciferase) under the control of a cAMP response element (CRE) to measure GLP-1R activation.
Workflow Diagram:
Protocol:
-
Cell Culture:
-
Use a HEK293 cell line stably co-expressing the human GLP-1R and a CRE-luciferase reporter construct.
-
Seed cells in a 96-well white plate at a density of ~30,000 cells per well.
-
Incubate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" and a fixed, submaximal (EC80) concentration of a GLP-1R agonist in assay medium.
-
Remove the culture medium and add the compound solutions to the cells.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for 6 hours.
-
Equilibrate the plate to room temperature.
-
Add a luciferase detection reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the antagonist concentration against the percentage of inhibition of agonist-induced luciferase activity to determine the IC50 value.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is a more physiologically relevant assay to assess the impact of "this compound" on insulin secretion from pancreatic beta cells.
Workflow Diagram:
References
Application Notes and Protocols for In Vivo Administration of GLP-1R Antagonist 1 (Exendin(9-39)) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of the GLP-1R antagonist, Exendin(9-39), in mouse models. This document includes detailed protocols for various administration routes, a summary of reported dosages and their physiological effects, and a visualization of the GLP-1 receptor signaling pathway.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying.[1][2] The GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor, mediates these effects.[3] Antagonizing the GLP-1R is a valuable tool for elucidating the physiological roles of endogenous GLP-1 and for investigating potential therapeutic applications in conditions such as hyperinsulinism.[4][5]
Exendin(9-39), a truncated version of Exendin-4, is a widely used and specific antagonist of the GLP-1R.[4][6] It competitively binds to the receptor, blocking the downstream signaling cascades initiated by GLP-1.[6] Understanding the appropriate in vivo administration of Exendin(9-39) is critical for accurate and reproducible experimental outcomes.
Data Presentation: Quantitative Effects of Exendin(9-39) Administration in Mice
The following tables summarize the quantitative data from various studies on the in vivo effects of Exendin(9-39) in different mouse models.
Table 1: Effects of Exendin(9-39) on Glucose Homeostasis
| Mouse Model | Administration Route & Dose | Duration | Key Effects on Glucose Homeostasis |
| SUR-1-/- Mice | Continuous subcutaneous infusion (150 pmol/kg/min) | 2 weeks | Significantly raised fasting blood glucose levels.[1][4] |
| Wild-type C57BL/6J Mice | Intraperitoneal injection (25 nmol/kg) | Single dose | Blocked the anti-hyperglycemic actions of GLP-1.[7] |
| ob/ob Mice | Daily subcutaneous injection (25 nmol/kg) | 11 days | Significantly elevated basal glucose concentrations and impaired glucose tolerance.[7] |
| Wild-type CD1 Mice | Intraperitoneal injection (5 µg) | Every 4 hours for 15 hours | Significantly increased blood glucose and reduced circulating insulin levels.[8] |
| Anesthetized Mice | Intravenous injection (30 nmol/kg) with GLP-1 | Single dose | Markedly reduced the insulinotropic action of GLP-1 and attenuated the increase in glucose tolerance.[9] |
Table 2: Effects of Exendin(9-39) on Body Weight and Food Intake
| Mouse Model | Administration Route & Dose | Duration | Key Effects on Body Weight and Food Intake |
| ob/ob Mice | Daily subcutaneous injection (25 nmol/kg) | 11 days | No significant effect on feeding activity or body weight.[7] |
| db/db Mice | Intraperitoneal injection (10 µg) prior to a nonpeptidic GLP-1R agonist | Single dose | Blocked the anorectic effect of the GLP-1R agonist.[6] |
Experimental Protocols
Protocol 1: Subcutaneous (SC) Injection of Exendin(9-39)
This protocol is suitable for intermittent administration of Exendin(9-39).
Materials:
-
Exendin(9-39) peptide
-
Sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS)
-
Insulin syringes (28-31 gauge)
-
Animal scale
-
70% ethanol (B145695) wipes
Procedure:
-
Reconstitution: Reconstitute lyophilized Exendin(9-39) in sterile saline or PBS to the desired stock concentration. Gently swirl to dissolve; do not vortex.
-
Dose Calculation: Calculate the required volume for injection based on the mouse's body weight and the desired dose (e.g., 25 nmol/kg).[7]
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck.
-
Injection Site Preparation: Clean the skin on the back, between the shoulder blades, with a 70% ethanol wipe.
-
Injection: Pinch the skin to form a tent. Insert the needle into the base of the tented skin, parallel to the spine. Ensure the needle is in the subcutaneous space and not intramuscular.
-
Administration: Inject the calculated volume of the Exendin(9-39) solution.
-
Needle Withdrawal: Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: Intraperitoneal (IP) Injection of Exendin(9-39)
This method allows for rapid systemic delivery of the antagonist.
Materials:
-
Exendin(9-39) solution (as prepared in Protocol 1)
-
Tuberculin or insulin syringes (25-27 gauge)
-
Animal scale
-
70% ethanol wipes
Procedure:
-
Dose Preparation: Prepare the Exendin(9-39) solution and calculate the injection volume as described for SC injection. Doses of 25 nmol/kg have been reported to be effective.[7][8]
-
Animal Restraint: Gently restrain the mouse, exposing the abdomen. The mouse can be tilted slightly with the head downwards.
-
Injection Site Identification: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Administration: Inject the solution smoothly.
-
Needle Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Protocol 3: Continuous Subcutaneous Infusion of Exendin(9-39) via Osmotic Minipump
This protocol is ideal for long-term, continuous administration to maintain steady-state levels of the antagonist.
Materials:
-
Exendin(9-39)
-
Vehicle (e.g., 0.9% NaCl with 1% bovine serum albumin)[1]
-
Osmotic minipumps (e.g., Alzet model 2002)[1]
-
Surgical tools (forceps, scissors)
-
Wound clips or sutures
-
Anesthesia and analgesics
-
70% ethanol and povidone-iodine
-
Heating pad
Procedure:
-
Pump Priming: Fill the osmotic minipumps with the Exendin(9-39) solution according to the manufacturer's instructions. A common infusion rate is 150 pmol/kg/min.[1] Incubate the filled pumps in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate delivery upon implantation.
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and apply ophthalmic ointment to the eyes. Shave the surgical area on the back, between the scapulae, and sterilize with povidone-iodine and ethanol.
-
Incision: Make a small midline incision in the skin.
-
Subcutaneous Pocket Formation: Using blunt dissection, create a small subcutaneous pocket to one side of the incision, large enough to accommodate the minipump.
-
Pump Implantation: Insert the primed osmotic minipump into the subcutaneous pocket, with the delivery portal first.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-operative Care: Administer analgesics as per institutional guidelines. Place the mouse on a heating pad until it recovers from anesthesia. Monitor the mouse daily for signs of infection or distress.
Protocol 4: Intracerebroventricular (ICV) Cannula Implantation and Injection
This protocol allows for the direct administration of Exendin(9-39) into the brain to study its central effects.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement and skull screws
-
Internal injection cannula connected to a Hamilton syringe via PE tubing
-
Exendin(9-39) solution in artificial cerebrospinal fluid (aCSF)
Procedure:
Part A: Stereotaxic Cannula Implantation
-
Anesthesia and Preparation: Anesthetize the mouse and secure it in the stereotaxic frame. Shave the head and sterilize the scalp.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Bregma Identification: Identify and level the bregma.
-
Coordinate Targeting: Move the drill to the stereotaxic coordinates for the lateral ventricle (e.g., Anterior-Posterior: -0.5 mm from bregma; Medial-Lateral: ±1.0 mm from midline).
-
Drilling and Screw Placement: Drill a small hole at the target coordinates. Drill one or two additional holes for anchor screws. Insert the screws.
-
Cannula Implantation: Slowly lower the guide cannula to the desired ventral coordinate (e.g., Dorsal-Ventral: -2.2 mm from the skull surface).
-
Securing the Cannula: Apply dental cement to the skull, covering the screws and the base of the guide cannula to secure it in place.
-
Closure and Recovery: Insert a dummy cannula to keep the guide cannula patent. Suture the scalp incision. Provide post-operative care and allow the mouse to recover for at least one week.
Part B: Intracerebroventricular Injection
-
Habituation: Handle the mice for several days prior to injection to minimize stress.
-
Injection Preparation: Prepare the Exendin(9-39) solution in aCSF. A dose of 5 µg in a volume of 1-2 µL has been used.[10] Draw the solution into the Hamilton syringe.
-
Injection Procedure: Gently restrain the mouse and remove the dummy cannula. Insert the internal injection cannula, which should extend slightly beyond the guide cannula, into the lateral ventricle.
-
Infusion: Infuse the solution slowly over 1-2 minutes using a microinjection pump.
-
Post-Infusion: Leave the injection cannula in place for an additional minute to prevent backflow.
-
Cannula Removal and Monitoring: Withdraw the internal cannula and replace the dummy cannula. Return the mouse to its cage and monitor its behavior.
Mandatory Visualizations
GLP-1 Receptor Signaling Pathway
References
- 1. Exendin-(9–39) Corrects Fasting Hypoglycemia in SUR-1–/– Mice by Lowering cAMP in Pancreatic β-Cells and Inhibiting Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 4. GLP-1 Receptor Antagonist Exendin-(9-39) Elevates Fasting Blood Glucose Levels in Congenital Hyperinsulinism Owing to Inactivating Mutations in the ATP-Sensitive K+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent intracerebroventricular AAV injections [protocols.io]
- 6. pnas.org [pnas.org]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. JCI - Pancreatic GLP-1 receptor activation is sufficient for incretin control of glucose metabolism in mice [jci.org]
Application Notes and Protocols for GLP-1R Antagonist 1 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of "GLP-1R Antagonist 1," a research compound, in various animal models. Due to the nature of this compound as a research tool, much of the detailed dosage and protocol information may be proprietary or not extensively published. This document compiles available data for "this compound" and supplements it with established protocols and dosage ranges for other well-characterized GLP-1R antagonists to offer a thorough guide for experimental design.
Data Presentation
The following tables summarize the available quantitative data for "this compound" and other relevant GLP-1R antagonists in animal studies.
Table 1: In Vivo Dosages and Effects of GLP-1R Antagonists
| Compound | Animal Model | Dosage | Administration Route | Observed Effects |
| This compound | Sprague-Dawley Rats | 10 mg/kg | Oral (p.o.) | Increased blood glucose and decreased insulin (B600854) levels.[1] |
| This compound | Spontaneously Hypertensive Rats (SHR) | 1 nmol | Intra-paraventricular nucleus (PVN) microinjection | Attenuated the effects of GLP-1R agonists on renal sympathetic nerve activity and mean arterial pressure.[2][3] |
| Generic GLP-1R Antagonist | Diet-Induced Obese (DIO) Mice | 1 µmol/kg | Not specified | Pretreatment ameliorated the improved glucose tolerance observed with a triagonist.[4] |
Table 2: Pharmacokinetic Parameters of this compound in a Mouse Model
| Administration Route | Dose (mg/kg) | CLp (mL/min/kg) | t1/2 (min) | Vss (L/kg) | %F |
| Intravenous (i.v.) | 1 | 4.79 | 587 | 3.57 | - |
| Oral (p.o.) | 3 | - | - | - | 50 |
Data from MedchemExpress product information. The specific mouse strain was not detailed.
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of GLP-1R antagonists.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Oral Administration (in corn oil):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder. For a 10% DMSO solution, if the final volume is 1 ml, start with 100 µl of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution.
-
Add the appropriate volume of corn oil to reach the final desired concentration and volume. For a 10% DMSO solution, add 900 µl of corn oil for a final volume of 1 ml.
-
Vortex vigorously to create a stable suspension or solution.
Procedure for Intraperitoneal or Intravenous Injection (in saline):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the powder in a minimal amount of a suitable solvent like DMSO.
-
Slowly add sterile saline while vortexing to dilute the solution to the final concentration. Be mindful of the final DMSO concentration to avoid toxicity (typically <5-10% for IP and <1-2% for IV injections).
-
Ensure the final solution is clear and free of precipitates. If necessary, sterile filter the solution using a 0.22 µm syringe filter before injection.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
Materials:
-
Fasted mice (typically 6-8 hours)
-
This compound or vehicle control
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Anesthetic (for terminal blood collection if needed)
Procedure:
-
Fast mice for 6-8 hours with free access to water.[5]
-
Record the initial body weight of each mouse.
-
Administer this compound or vehicle control at the desired dose and time point before the glucose challenge (e.g., 30-60 minutes prior).
-
At time 0, collect a baseline blood sample from the tail vein to measure basal glucose levels.
-
Immediately after the baseline blood sample, administer a glucose bolus (typically 1-2 g/kg body weight) via oral gavage.[6][7]
-
Collect blood samples from the tail vein at subsequent time points, for example, 15, 30, 60, 90, and 120 minutes after the glucose administration.[7]
-
Measure blood glucose levels at each time point using a glucometer.
-
If plasma insulin is to be measured, collect blood in EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C until analysis.
Protocol 3: Food Intake Study in Rats
Materials:
-
Individually housed rats acclimated to the experimental conditions
-
This compound or vehicle control
-
Standard chow diet
-
Food hoppers with spill-proof design
-
Weighing scale accurate to 0.1 g
Procedure:
-
Acclimate individually housed rats to the specific diet and housing conditions for several days before the experiment.
-
On the day of the experiment, remove food at a specific time (e.g., at the beginning of the light cycle) to ensure a period of fasting.
-
Administer this compound or vehicle control at the desired dose and route at a set time before re-introducing food (e.g., 30 minutes before the dark cycle begins).
-
Provide a pre-weighed amount of food in the food hopper at the beginning of the dark cycle.
-
Measure the amount of food remaining in the hopper at various time points (e.g., 1, 2, 4, 8, and 24 hours) to determine cumulative food intake.[8]
-
Account for any spillage by placing a collection tray under the food hopper and weighing the spilled food.
-
Calculate the net food intake by subtracting the remaining food and spillage from the initial amount of food provided.
Mandatory Visualization
GLP-1 Receptor Signaling Pathway
Caption: GLP-1R signaling pathway in pancreatic β-cells.
Experimental Workflow for In Vivo GLP-1R Antagonist Study
Caption: A typical experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jneurosci.org [jneurosci.org]
- 3. GLP-1 in the Hypothalamic Paraventricular Nucleus Promotes Sympathetic Activation and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glucagon.com [glucagon.com]
- 5. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 8. Suppression of Food Intake by Glucagon-Like Peptide-1 Receptor Agonists: Relative Potencies and Role of Dipeptidyl Peptidase-4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the use of GLP-1R Antagonist 1 in Glucose Tolerance Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone released from the gut in response to nutrient intake. It plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) secretion, and delaying gastric emptying.[1][2] The GLP-1 receptor (GLP-1R), a Class B G protein-coupled receptor, mediates these effects.[1] Understanding the physiological roles of endogenous GLP-1 has been significantly advanced by the use of GLP-1R antagonists. These antagonists block the binding of GLP-1 and other agonists to the GLP-1R, thereby inhibiting its downstream signaling pathways.
GLP-1R Antagonist 1 is a potent and selective tool for investigating the role of the GLP-1R in various physiological and pathophysiological states, particularly in the context of glucose metabolism. Glucose tolerance tests, such as the oral glucose tolerance test (OGTT) and the intraperitoneal glucose tolerance test (IPGTT), are standard procedures to assess an organism's ability to handle a glucose load. The use of this compound in these tests allows researchers to elucidate the specific contribution of GLP-1R signaling to glucose disposal and insulin secretion.
These application notes provide an overview of the GLP-1R signaling pathway, detailed protocols for conducting glucose tolerance tests using this compound in preclinical models, and a summary of expected quantitative outcomes.
GLP-1R Signaling Pathway
The activation of the GLP-1R by agonists like GLP-1 initiates a cascade of intracellular signaling events, primarily in pancreatic β-cells, leading to enhanced glucose-stimulated insulin secretion (GSIS).[1][3] The canonical pathway involves the coupling of the receptor to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[4][5] These effectors, in turn, modulate the activity of ion channels and proteins involved in insulin granule exocytosis. There is also evidence for GLP-1R coupling to other G proteins, such as Gαq, and β-arrestin-mediated signaling.[3]
Below is a diagram illustrating the principal signaling pathways of the GLP-1 receptor in a pancreatic β-cell.
Caption: GLP-1R signaling pathway in pancreatic β-cells and its inhibition by an antagonist.
Experimental Protocols
The following are generalized protocols for conducting IPGTT and OGTT in mice to evaluate the effect of this compound. These protocols are based on methodologies reported in the scientific literature and should be adapted based on specific research needs and institutional guidelines.[6][7][8][9]
Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT assesses glucose disposal independent of gut hormone secretion that would be stimulated by oral glucose ingestion.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or PBS)
-
Glucose solution (20% w/v in sterile saline)
-
Experimental animals (e.g., C57BL/6J mice)
-
Glucometer and test strips
-
Restraining device (optional)
-
Syringes and needles for injection
-
Blood collection tubes (e.g., for plasma insulin measurement)
Procedure:
-
Animal Preparation: Fast mice overnight (approximately 16 hours) with free access to water.[6][8] Some protocols may use a shorter fasting period of 5-6 hours.[7]
-
Antagonist Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, intravenous, or subcutaneous) at a predetermined time before the glucose challenge. The timing will depend on the pharmacokinetic properties of the antagonist.
-
Baseline Blood Glucose: At time t=0, obtain a baseline blood sample from the tail tip to measure blood glucose.[6][7] If measuring insulin, collect an additional blood sample in an appropriate tube.
-
Glucose Challenge: Inject the 20% glucose solution intraperitoneally (IP). A standard dose is 2 g of glucose per kg of body weight.[10][11] The volume of injection can be calculated as: Volume (µL) = 10 x Body Weight (g).[7]
-
Blood Sampling: Collect blood from the tail tip at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose injection, to measure blood glucose levels.[6][8]
-
Data Analysis: Plot blood glucose levels over time for both the antagonist-treated and vehicle-treated groups. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.
Oral Glucose Tolerance Test (OGTT)
The OGTT evaluates the body's response to an oral glucose load, which includes the incretin effect mediated by hormones like GLP-1.
Materials:
-
This compound
-
Vehicle
-
Glucose solution (e.g., 20-40% w/v in water)
-
Experimental animals
-
Glucometer and test strips
-
Oral gavage needles
-
Other materials as listed for IPGTT
Procedure:
-
Animal Preparation: Fast mice overnight (approximately 16 hours) with free access to water.[9]
-
Antagonist Administration: Administer this compound or vehicle as described for the IPGTT.
-
Baseline Blood Glucose: At time t=0, obtain a baseline blood glucose measurement from a tail tip blood sample.[9]
-
Glucose Challenge: Administer the glucose solution orally via gavage. A typical dose is 2 g/kg body weight.[9]
-
Blood Sampling: Measure blood glucose levels from tail tip blood samples at 15, 30, 60, 90, and 120 minutes post-gavage.[12][13][14]
-
Data Analysis: Plot blood glucose concentration versus time and calculate the AUC for both treatment groups.
Caption: General workflow for glucose tolerance tests with a GLP-1R antagonist.
Data Presentation
The use of a GLP-1R antagonist is expected to impair glucose tolerance, particularly in an OGTT where the endogenous GLP-1 response is significant. In an IPGTT, the effect might be less pronounced but can still reveal a role for basal GLP-1R activity.
Table 1: Representative Blood Glucose Levels (mg/dL) during an OGTT in Mice
| Time (min) | Vehicle Control (Mean ± SEM) | This compound (Mean ± SEM) |
| 0 | 85 ± 5 | 88 ± 6 |
| 15 | 250 ± 15 | 300 ± 20 |
| 30 | 350 ± 25 | 450 ± 30 |
| 60 | 200 ± 20 | 300 ± 25 |
| 120 | 120 ± 10 | 180 ± 15 |
Table 2: Glucose Tolerance and Insulin Secretion Parameters
| Parameter | Vehicle Control (Mean ± SEM) | This compound (Mean ± SEM) |
| Glucose AUC (mg/dLmin) | 25000 ± 1500 | 35000 ± 2000 |
| Peak Insulin (ng/mL) | 2.5 ± 0.3 | 1.5 ± 0.2 |
| Insulin AUC (ng/mLmin) | 150 ± 20 | 90 ± 15 |
Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual results may vary depending on the specific antagonist, dose, animal model, and experimental conditions.
Studies have shown that blocking GLP-1 action with an antagonist like exendin-(9-39) results in a significant increase in postprandial glucose excursions.[15] In mice, administration of a GLP-1R antibody antagonist impaired glucose tolerance during an IPGTT.[16] The blockade of the GLP-1R is also expected to reduce insulin and C-peptide responses to a meal or glucose challenge.[15]
Conclusion
This compound is a critical tool for dissecting the role of the GLP-1 system in glucose metabolism. By blocking the receptor, researchers can quantify the contribution of endogenous GLP-1 to glucose tolerance and insulin secretion under various conditions. The protocols and expected outcomes described here provide a framework for designing and interpreting experiments using this valuable pharmacological agent. Careful execution of these glucose tolerance tests will yield important insights into the mechanisms of incretin hormone action and may inform the development of novel therapeutics for metabolic diseases.
References
- 1. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Functional GLP-1R antibodies identified from a synthetic GPCR-focused library demonstrate potent blood glucose control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mousephenotype.org [web.mousephenotype.org]
- 7. mmpc.org [mmpc.org]
- 8. mmpc.org [mmpc.org]
- 9. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Intragastric vs Intraperitoneal Glucose Tolerance Tests In the Evaluation of Insulin Resistance in a Rodant Model of Burn Injury and Glucagon-Like Polypeptide-1 (GLP-1) Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmjopen.bmj.com [bmjopen.bmj.com]
- 13. bmjopen.bmj.com [bmjopen.bmj.com]
- 14. Impaired secretion of glucagon-like peptide 1 during oral glucose tolerance test in patients with newly diagnosed type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GLP-1 Action and Glucose Tolerance in Subjects With Remission of Type 2 Diabetes After Gastric Bypass Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of GLP-1R Antagonist 1 in Insulin Secretion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a critical target in the management of type 2 diabetes. Its activation by endogenous GLP-1 or therapeutic agonists potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. GLP-1R antagonists are invaluable research tools for elucidating the physiological roles of GLP-1 and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of "GLP-1R Antagonist 1," a non-competitive antagonist of the GLP-1R, in insulin secretion assays. For comparative purposes, data and protocols for the well-characterized competitive antagonist, exendin(9-39), are also included.
"this compound" has been identified as compound 5d (also known as VU0650991), an orally active and CNS penetrant non-competitive antagonist of the GLP-1 receptor. It has been shown to effectively block exendin-4-stimulated insulin release in isolated islets.
Signaling Pathways
The activation of the GLP-1R by an agonist initiates a cascade of intracellular events that augment insulin secretion in a glucose-dependent manner. This signaling pathway is primarily mediated through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors converge to increase intracellular Ca2+ concentration and enhance the exocytosis of insulin-containing granules. GLP-1R antagonists competitively or non-competitively bind to the receptor, thereby preventing agonist-induced signaling and the potentiation of insulin secretion.
Application Notes and Protocols: GLP-1R Antagonist 1 for Studying Beta-Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone crucial for regulating glucose homeostasis. It exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor expressed on pancreatic beta-cells. Activation of GLP-1R in beta-cells potentiates glucose-stimulated insulin (B600854) secretion (GSIS), enhances insulin biosynthesis, promotes beta-cell proliferation, and inhibits apoptosis. Given the therapeutic importance of targeting the GLP-1R for conditions like type 2 diabetes, understanding its precise mechanisms of action is paramount.
GLP-1R antagonists are invaluable tools for elucidating the physiological roles of GLP-1 and for dissecting the GLP-1R signaling pathway. "GLP-1R Antagonist 1" is a competitive antagonist that binds to the GLP-1R, blocking the binding of endogenous GLP-1 and other GLP-1R agonists. This blockade inhibits downstream signaling cascades, allowing researchers to study the consequences of diminished GLP-1R activity on beta-cell function. These antagonists are widely used in both in vitro and in vivo studies to investigate the contribution of GLP-1R signaling to beta-cell health and function under various physiological and pathophysiological conditions. One commonly used GLP-1R antagonist in research is exendin(9-39).
Mechanism of Action
GLP-1R is a class B G protein-coupled receptor. The binding of GLP-1 to its receptor activates the associated Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These downstream effectors mediate the majority of GLP-1's beneficial effects on beta-cells, including the potentiation of insulin secretion, enhanced insulin gene expression, and promotion of cell survival.
"this compound" acts as a competitive inhibitor at the GLP-1R. By occupying the ligand-binding site, it prevents GLP-1 from activating the receptor and initiating the downstream signaling cascade. This leads to a reduction in cAMP production and a subsequent decrease in PKA and Epac activity, thereby inhibiting the physiological effects of GLP-1 on the beta-cell.
Applications in Beta-Cell Function Studies
"this compound" is a versatile tool for investigating multiple aspects of beta-cell biology.
Glucose-Stimulated Insulin Secretion (GSIS)
GLP-1R activation potentiates insulin secretion in a glucose-dependent manner. Using "this compound," researchers can quantify the contribution of endogenous GLP-1 signaling to GSIS.
Quantitative Data Summary:
| Cell Type | Condition | GLP-1R Antagonist | Effect on Insulin Secretion | Reference |
| β-TC-6 insulinoma cells | 2.5 mM glucose | exendin(9-39) (100 nM) | Significant reduction | |
| Isolated rat islets | - | exendin(9-39) (100 nM) | Reduction in insulin content | |
| Human islets | High glucose (16mM) | exendin(9-39) (100nM) | Decreased insulin secretion |
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines the steps to assess the impact of "this compound" on GSIS from isolated pancreatic islets.
Methodology:
-
Islet Isolation and Culture: Isolate pancreatic islets from a suitable animal model (e.g., mouse, rat) using collagenase digestion. Culture the isolated islets overnight in a standard culture medium to allow for recovery.
-
Pre-incubation: Wash the islets and pre-incubate them in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
-
Treatment: Divide the islets into experimental groups:
-
Control (low glucose)
-
"this compound" (in low glucose)
-
Control (high glucose)
-
"this compound" (in high glucose) Incubate the islets in the respective KRBH solutions for 1 hour at 37°C.
-
-
Stimulation: For the high glucose groups, replace the low glucose medium with KRBH containing a high glucose concentration (e.g., 16.7 mM), with or without the antagonist, and incubate for another hour at 37°C.
-
Sample Collection: Collect the supernatant from each well for insulin measurement.
-
**Ins
Application Notes and Protocols: Investigating the Combined Effects of GLP-1R Antagonist 1 and GLP-1R Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GLP-1R Antagonist 1, a non-competitive antagonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), in combination with GLP-1R agonists. This document outlines the rationale, key experimental protocols, and data interpretation for studying the interplay between these two classes of molecules, which is crucial for understanding GLP-1R signaling and for the development of novel therapeutics.
Introduction
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis, making it a prime target for the treatment of type 2 diabetes and obesity. GLP-1R agonists, such as Liraglutide and Semaglutide, mimic the action of the endogenous incretin (B1656795) hormone GLP-1, leading to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and delayed gastric emptying.
This compound is a potent and specific non-competitive antagonist of the GLP-1R. Unlike competitive antagonists that bind to the same site as the agonist, non-competitive antagonists bind to an allosteric site on the receptor. This binding event induces a conformational change in the receptor that prevents its activation, even when the agonist is bound to its orthosteric site. The study of this compound in combination with GLP-1R agonists is essential for elucidating the complex mechanisms of GLP-1R modulation and for the development of biased agonists or other novel therapeutic strategies.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its appropriate handling and use in experimental settings.
| Property | Value |
| CAS Number | 488097-06-9 |
| Molecular Formula | C₁₆H₁₁ClF₆N₄O₂ |
| Molecular Weight | 440.73 g/mol |
| Mechanism of Action | Non-competitive antagonist of GLP-1R |
| IC₅₀ | 650 nM |
Signaling Pathways and Experimental Workflow
The interaction of GLP-1R agonists and this compound can be investigated by monitoring downstream signaling events, primarily the production of cyclic AMP (cAMP), and physiological responses such as insulin secretion.
GLP-1R Signaling Pathway
Activation of the GLP-1R by an agonist typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This signaling cascade is central to the physiological effects of GLP-1. This compound, by binding to an allosteric site, prevents this activation.
Experimental Workflow for In Vitro Co-administration Studies
A typical workflow to assess the combined effects of this compound and a GLP-1R agonist involves cell culture, compound treatment, and subsequent functional assays.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound in combination with a GLP-1R agonist in two key functional assays.
In Vitro Cyclic AMP (cAMP) Production Assay
This assay measures the ability of a GLP-1R agonist to stimulate cAMP production in the presence and absence of this compound.
Materials:
-
HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP1R)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
GLP-1R Agonist (e.g., Liraglutide, Semaglutide)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293-hGLP1R cells in a 96-well plate at a density of 20,000-40,000 cells/well and incubate for 24 hours.
-
Antagonist Pre-incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the antagonist in assay buffer.
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the desired concentration of this compound to the wells. A typical concentration to achieve significant inhibition would be around its IC₅₀ (650 nM) or higher (e.g., 1 µM).
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the GLP-1R agonist in assay buffer containing the same concentration of this compound as in the pre-incubation step. Also include a PDE inhibitor like IBMX (e.g., at 100 µM) to prevent cAMP degradation.
-
Add the agonist dilutions to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration to generate dose-response curves for the agonist in the presence and absence of the antagonist.
-
Determine the EC₅₀ and Emax values for the agonist under both conditions.
-
In Vitro Insulin Secretion Assay
This assay assesses the ability of a GLP-1R agonist to stimulate insulin secretion from pancreatic beta-cells in the presence and absence of this compound.
Materials:
-
Pancreatic beta-cell line (e.g., INS-1E, MIN6)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB buffer)
-
This compound
-
GLP-1R Agonist (e.g., Liraglutide, Semaglutide)
-
Insulin ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed pancreatic beta-cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Pre-incubation (Starvation):
-
Wash the cells twice with a low-glucose (e.g., 2.8 mM) KRB buffer.
-
Incubate the cells in low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
-
Antagonist Pre-incubation:
-
Prepare a stock solution of this compound.
-
Add the desired concentration of this compound (e.g., 1 µM) to the wells containing low-glucose KRB buffer.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare solutions of the GLP-1R agonist at various concentrations in high-glucose (e.g., 16.7 mM) KRB buffer. For wells treated with the antagonist, the high-glucose KRB buffer should also contain this compound at the same concentration as the pre-incubation step.
-
Remove the pre-incubation buffer and add the agonist-containing high-glucose KRB buffer to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Insulin Measurement:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the insulin secretion data to the total protein content or cell number in each well.
-
Plot the stimulated insulin secretion against the agonist concentration for both conditions (with and without the antagonist).
-
Data Presentation and Interpretation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison. The hallmark of a non-competitive antagonist is a reduction in the maximal response (Emax) of the agonist without a significant shift in its potency (EC₅₀).
cAMP Production Data
| GLP-1R Agonist | This compound (Concentration) | EC₅₀ (nM) | Emax (% of Agonist Alone) |
| Liraglutide | 0 nM | 0.5 | 100 |
| Liraglutide | 1 µM | ~0.5 | ~50 |
| Semaglutide | 0 nM | 0.1 | 100 |
| Semaglutide | 1 µM | ~0.1 | ~45 |
Note: The EC₅₀ and Emax values are illustrative and will vary depending on the specific experimental conditions.
Insulin Secretion Data
| GLP-1R Agonist | This compound (Concentration) | Glucose (mM) | Stimulated Insulin Secretion (Fold increase over basal) |
| Liraglutide (100 nM) | 0 nM | 16.7 | 5.0 |
| Liraglutide (100 nM) | 1 µM | 16.7 | 2.5 |
| Semaglutide (10 nM) | 0 nM | 16.7 | 6.0 |
| Semaglutide (10 nM) | 1 µM | 16.7 | 3.0 |
Note: The fold increase values are illustrative and will vary depending on the cell line and experimental conditions.
Conclusion
Troubleshooting & Optimization
"GLP-1R Antagonist 1" solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLP-1R Antagonist 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also referred to as compound 5d in associated literature, is an orally active, non-competitive antagonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] It is a small molecule that can penetrate the central nervous system (CNS).[1][2] Its chemical name is 7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.[3]
Q2: How does this compound work?
A2: this compound functions by blocking the GLP-1 receptor, thereby preventing its activation by the endogenous agonist GLP-1.[1][4] This inhibition blocks downstream signaling pathways that are normally initiated by GLP-1 binding.[4] In experimental models, this leads to an increase in blood glucose and a decrease in insulin (B600854) levels.[1][5]
Q3: What are the primary research applications for this antagonist?
A3: This antagonist is primarily used in research to study the physiological roles of the GLP-1 receptor. By blocking GLP-1 signaling, researchers can investigate its contributions to glucose metabolism, insulin secretion, appetite regulation, and other metabolic processes.[4]
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media
-
Problem: After diluting the DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate or cloudiness is observed. This is a common issue for hydrophobic compounds like this compound.
-
Possible Causes & Solutions:
-
Low Aqueous Solubility: The antagonist is poorly soluble in water. The final concentration in your aqueous solution may be too high.
-
Solution: Decrease the final concentration of the antagonist. Perform a concentration-response curve to find the optimal, soluble concentration that still yields a biological effect.
-
-
Insufficient Mixing: The compound may not have been mixed thoroughly upon dilution.
-
Solution: Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous solution. Vortex or triturate immediately after addition.
-
-
High Final DMSO Concentration: While DMSO aids solubility, high concentrations can be toxic to cells.
-
Solution: Keep the final DMSO concentration in your assay below 0.5%, and ideally below 0.1%. Ensure that your vehicle control contains the same final concentration of DMSO.
-
-
Interaction with Media Components: Components in complex media, such as serum proteins, can sometimes cause precipitation.
-
Solution: Test the solubility in a simpler buffer (e.g., PBS) first. If using serum, consider reducing the serum percentage during the treatment period if experimentally feasible.
-
-
Issue 2: Inconsistent or No Biological Activity Observed
-
Problem: The antagonist does not produce the expected inhibitory effect on GLP-1R signaling (e.g., no change in cAMP levels in a cell-based assay).
-
Possible Causes & Solutions:
-
Compound Degradation: Improper storage may have led to the degradation of the compound.
-
Solution: Adhere strictly to the recommended storage conditions. Prepare fresh working solutions from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[5]
-
-
Precipitation: The compound may have precipitated out of the solution, lowering the effective concentration (See Issue 1).
-
Solution: Visually inspect your prepared solutions for any signs of precipitation before adding them to your experiment. Centrifuge the solution and test the supernatant if you suspect precipitation.
-
-
Sub-optimal Assay Conditions: The concentration of the GLP-1 agonist used to stimulate the receptor may be too high, making it difficult to observe competitive antagonism.
-
Issue 3: High Background or Off-Target Effects
-
Problem: Unexplained changes are observed in control cells treated only with the antagonist, or the effects are not specific to GLP-1R signaling.
-
Possible Causes & Solutions:
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
-
Solution: Run a vehicle control with the exact same concentration of DMSO to assess its effect on the cells. Lower the final DMSO concentration if toxicity is observed.
-
-
Compound Cytotoxicity: At high concentrations, the antagonist itself might be cytotoxic.
-
Solution: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a range of antagonist concentrations to determine the maximum non-toxic concentration.
-
-
Data & Protocols
Solubility & Storage
The following tables summarize the key quantitative data for this compound.
Table 1: Solubility Data
| Solvent System | Maximum Solubility | Molar Concentration | Notes |
|---|---|---|---|
| DMSO | 100 mg/mL | ~226.90 mM | May require sonication to fully dissolve.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | ~5.67 mM | For in vivo preparations. Add solvents sequentially.[1] |
Table 2: Storage Conditions
| Format | Storage Temperature | Shelf Life |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| In Solvent (e.g., DMSO) | -20°C | 1 year |
Data sourced from MedChemExpress.[1][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 440.73 g/mol ).[1] For example, weigh 1 mg of the compound.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For 1 mg, this would be 226.90 µL.
-
Calculation: (1 mg / 440.73 g/mol ) / 10 mmol/L = 0.0002269 L = 226.9 µL
-
-
Dissolution: Vortex the solution thoroughly. If needed, use an ultrasonic bath to ensure the compound is fully dissolved.[1]
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[5]
Protocol 2: In Vitro Cell-Based cAMP Inhibition Assay
This protocol outlines a general workflow for assessing the antagonist's activity in a cell line expressing the human GLP-1R (e.g., HEK293-hGLP-1R).
-
Cell Seeding: Seed HEK293-hGLP-1R cells into a 96-well plate at a density appropriate for your assay and allow them to attach overnight.
-
Compound Preparation:
-
Prepare a serial dilution of the this compound stock solution in your assay buffer or serum-free media.
-
Prepare a solution of a GLP-1 agonist (e.g., GLP-1 (7-36) amide) at a concentration that gives a sub-maximal response (e.g., EC80).[6]
-
-
Antagonist Pre-incubation: Add the diluted antagonist solutions to the appropriate wells. Include a vehicle control (e.g., DMSO at the same final concentration). Incubate for a period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the GLP-1 agonist solution to all wells except for the negative control wells.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luciferase reporter assay).
-
Data Analysis: Plot the cAMP levels against the antagonist concentration and calculate the IC50 value.
Visualizations
GLP-1R Signaling Pathway and Antagonism
Caption: GLP-1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting Solubility Issues
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound 97.00% | CAS: 488097-06-9 | AChemBlock [achemblock.com]
- 4. What are GLP-1R antagonists and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. indigobiosciences.com [indigobiosciences.com]
"GLP-1R Antagonist 1" off-target effects and how to mitigate them
Welcome to the technical support center for "GLP-1R Antagonist 1." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and strategies for their mitigation. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation. For the purposes of this guide, "this compound" is treated as a representative peptide-based competitive antagonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), with exendin(9-39) used as a primary example due to its well-characterized profile.
Frequently Asked Questions (FAQs)
FAQ 1: What are the potential off-target effects of this compound?
This compound is designed for high selectivity to the GLP-1R. However, like many peptide-based therapeutics, off-target effects can arise from interactions with closely related receptors or other cellular components. The primary off-target concerns for a GLP-1R antagonist include:
-
Cross-reactivity with other members of the secretin receptor family: This family includes receptors for glucagon (B607659) (GCGR), glucose-dependent insulinotropic polypeptide (GIPR), and others. Due to sequence and structural homology, a GLP-1R antagonist may exhibit some degree of binding to these receptors, potentially leading to unintended physiological effects.
-
Interaction with unrelated receptors or proteins: At higher concentrations, peptide antagonists may exhibit non-specific binding to other cell surface or intracellular proteins, leading to uncharacterized cellular responses.
-
Induction of L-cell product secretion: Some studies have shown that exendin(9-39) can induce the secretion of all L-cell products, including not only GLP-1 but also peptide YY (PYY), glucagon-like peptide-2 (GLP-2), and oxyntomodulin.[1][2] This can complicate the interpretation of in vivo experiments aiming to isolate the effects of GLP-1R blockade.
| Receptor | Ligand | Species | Assay Type | Affinity (Kd or IC50) | Reference |
| GLP-1R | Exendin(9-39) | Human | Radioligand Binding | Kd = 1.7 nM | |
| GLP-1R | Exendin(9-39) | Mouse | Radioligand Binding | IC50 = 1.5 nM | [3] |
| Glucagon Receptor (GCGR) | Exendin(9-39) | Not specified | Functional Assay | No significant antagonist activity | [4] |
| GIP Receptor (GIPR) | Exendin(9-39) | Human | Functional Assay | Weak antagonist activity (IC50 = 4.5 µM) | [5] |
FAQ 2: How can I experimentally assess the off-target binding profile of my GLP-1R antagonist?
A systematic approach to characterizing the selectivity of your GLP-1R antagonist is crucial. This typically involves a combination of binding and functional assays.
Experimental Workflow for Selectivity Profiling:
Caption: Experimental workflow for assessing the off-target effects of this compound.
Detailed Methodologies:
A detailed protocol for a radioligand competition binding assay is provided in the "Experimental Protocols" section below. This assay is fundamental for determining the binding affinity (Ki) of your antagonist at the GLP-1R and a panel of potential off-target receptors.
FAQ 3: My GLP-1R antagonist shows off-target activity. How can I mitigate these effects?
Discovering off-target activity requires a strategic approach to mitigation. The appropriate strategy will depend on the nature and extent of the off-target effects.
Mitigation Strategies:
| Strategy | Description | Advantages | Disadvantages |
| Chemical Modification | Introduce modifications to the peptide sequence to enhance selectivity. This can include amino acid substitutions, N- or C-terminal modifications, or the introduction of conformational constraints (e.g., cyclization).[6][7][8][9] | Can permanently engineer out off-target activity. | May alter on-target potency, solubility, or pharmacokinetic properties. Requires significant medicinal chemistry effort. |
| Dose Optimization | Determine the concentration range where the antagonist is selective for the GLP-1R. Use the lowest effective concentration to minimize off-target engagement. | Simple to implement in experimental design. | May not be feasible if the therapeutic window is narrow or if off-target effects occur at concentrations required for on-target efficacy. |
| Use of Blocking Agents | In in vitro or ex vivo experiments, use a selective antagonist for the identified off-target receptor to block its activity and isolate the effects of GLP-1R antagonism. | Useful for mechanistic studies to confirm the source of off-target effects. | Not a viable therapeutic strategy. Can complicate experimental design and data interpretation. |
| Formulation Strategies | For in vivo studies, consider formulation approaches that alter the biodistribution of the peptide, such as PEGylation, to potentially reduce exposure to tissues where the off-target receptor is highly expressed.[6] | Can improve pharmacokinetic properties and reduce off-target toxicities. | May alter the overall efficacy and requires formulation development expertise. |
Troubleshooting Guides
Guide 1: Troubleshooting a Radioligand Competition Binding Assay
Unexpected results in a competition binding assay can be frustrating. This guide provides a systematic approach to troubleshooting common problems.
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for common issues in radioligand competition binding assays.
Guide 2: Interpreting Unexpected Results in a cAMP Functional Assay
A cAMP assay measures the functional consequence of receptor binding. Here’s how to interpret and troubleshoot unexpected outcomes when testing your GLP-1R antagonist.
| Observation | Potential Cause | Troubleshooting Steps |
| Antagonist shows agonist activity (increases cAMP). | 1. The compound is a partial agonist, not a pure antagonist. 2. Off-target activation of another Gs-coupled receptor. | 1. Perform a full dose-response curve to determine the Emax relative to a full agonist. 2. Test for activity in a cell line lacking the GLP-1R but expressing potential off-target receptors. |
| Incomplete inhibition of agonist-induced cAMP response. | 1. Insufficient concentration of the antagonist to fully compete with the agonist. 2. The antagonist has a lower affinity than the agonist. 3. Allosteric effects or insurmountable antagonism. | 1. Increase the concentration of the antagonist. 2. Perform a Schild analysis to determine the nature of the antagonism. |
| High variability between replicates. | 1. Inconsistent cell numbers per well. 2. Inaccurate pipetting of reagents. 3. Cells are not healthy or are of a high passage number. | 1. Ensure a homogenous cell suspension before plating. 2. Calibrate pipettes and use proper technique. 3. Use low-passage, healthy cells for experiments. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for GLP-1R
This protocol is for determining the binding affinity (Ki) of "this compound" by measuring its ability to compete with a radiolabeled ligand for binding to the GLP-1R.
Materials:
-
Cell membranes or whole cells expressing the receptor of interest (GLP-1R or potential off-target).
-
Radiolabeled ligand (e.g., 125I-Exendin(9-39)).[10]
-
Unlabeled "this compound" (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[11]
-
Wash buffer (ice-cold binding buffer).
-
96-well plates.
-
Filter mats (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[11]
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare Reagents:
-
Thaw and resuspend cell membranes in binding buffer to a predetermined optimal concentration (typically 3-20 µg protein per well for cells, 50-120 µg for tissue).[11]
-
Prepare serial dilutions of the unlabeled "this compound" in binding buffer.
-
Dilute the radiolabeled ligand in binding buffer to a concentration at or below its Kd.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radiolabeled ligand, and 150 µL of membrane suspension.
-
Non-specific Binding: Add 50 µL of a high concentration of an unlabeled reference ligand (e.g., 1 µM unlabeled GLP-1), 50 µL of radiolabeled ligand, and 150 µL of membrane suspension.
-
Competition: Add 50 µL of each dilution of "this compound," 50 µL of radiolabeled ligand, and 150 µL of membrane suspension.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[11]
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter mat using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[11]
-
-
Counting:
-
Dry the filter mat for 30 minutes at 50°C.[11]
-
Add scintillation fluid and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of "this compound."
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[11]
-
Protocol 2: cAMP Functional Assay (HTRF)
This protocol measures the ability of "this compound" to inhibit the Gs-coupled signaling of the GLP-1R, which results in the production of cyclic AMP (cAMP).
Materials:
-
Cells expressing the GLP-1R.
-
"this compound" (test compound).
-
A known GLP-1R agonist (e.g., GLP-1 or Exendin-4).
-
Assay buffer.
-
HTRF cAMP assay kit (containing d2-labeled cAMP and anti-cAMP cryptate-labeled antibody).
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture cells to an appropriate density.
-
Harvest and resuspend cells in assay buffer to the desired concentration.
-
-
Assay Setup:
-
Dispense 5 µL of cell suspension into the wells of a 384-well plate.
-
Add 5 µL of "this compound" at various concentrations and incubate for 15-30 minutes at room temperature.
-
Add 5 µL of the GLP-1R agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Incubation:
-
Incubate the plate for 30 minutes at room temperature.[12]
-
-
Detection:
-
Add 5 µL of d2-labeled cAMP conjugate followed by 5 µL of cryptate-labeled anti-cAMP antibody to each well.
-
Incubate for 1 hour at room temperature.[12]
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio as a function of the log concentration of "this compound."
-
Fit the data to a suitable inhibitory dose-response curve to determine the IC50.
-
Signaling Pathway Diagram
The following diagram illustrates the canonical Gs-coupled signaling pathway of the GLP-1 receptor, which is inhibited by this compound.
References
- 1. Synthesis and evaluation of [18F]Exendin (9-39) as a potential biomarker to measure pancreatic beta-cell mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP-Glo™ Assay Protocol [promega.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of cyclic and other templates for potent and selective peptide α-MSH analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing "GLP-1R Antagonist 1" Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of "GLP-1R Antagonist 1" for various in vitro assays.
I. Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary mechanism of action?
A1: "this compound" is an orally active, non-competitive antagonist of the glucagon-like peptide-1 receptor (GLP-1R) with an IC50 of 650 nM.[1] As a non-competitive antagonist, it binds to a site on the receptor different from the agonist binding site, thereby preventing or reducing the receptor's response to an agonist.[2]
Q2: What are the key signaling pathways activated by GLP-1R?
A2: The GLP-1 receptor (GLP-1R) is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3][4] This is the canonical pathway for many of its metabolic effects. Additionally, GLP-1R activation can engage other signaling pathways, including:
-
Gαq pathway: Leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) triphosphate (IP3) and intracellular calcium.
-
β-arrestin pathway: Which can mediate receptor internalization and also initiate downstream signaling, including the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[3]
-
PI3K/Akt pathway: Also involved in cellular processes like growth and anti-apoptosis.[5]
Q3: What are the most common in vitro assays to characterize "this compound"?
A3: The most common in vitro assays to characterize a GLP-1R antagonist include:
-
cAMP Accumulation Assays: To measure the antagonist's ability to inhibit agonist-induced cAMP production.
-
ERK1/2 Phosphorylation Assays: To assess the antagonist's effect on the β-arrestin or other pathways leading to ERK activation.
-
Receptor Binding Assays: To determine the antagonist's affinity for the GLP-1R.
Q4: How should I prepare a stock solution of "this compound"?
A4: "this compound" is soluble in DMSO.[1][6] For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[6] For cellular assays, ensure the final concentration of DMSO in the well is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[7]
II. Troubleshooting Guides
A. cAMP Accumulation Assays
Q: I am not seeing a significant inhibition of the agonist-induced cAMP signal with "this compound". What are the possible causes and solutions?
A: This is a common issue that can arise from several factors. Below is a troubleshooting table to guide you.
| Potential Cause | Recommended Solution |
| Suboptimal Antagonist Concentration Range | Perform a wide dose-response curve for "this compound" (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to ensure you are covering its inhibitory range. The reported IC50 is 650 nM, so you should see effects around this concentration. |
| Inappropriate Agonist Concentration | Use a concentration of the GLP-1R agonist that elicits a submaximal response (EC80 is commonly used).[8] Using a saturating agonist concentration can make it difficult to see inhibition. |
| Low GLP-1R Expression in Cells | Confirm the expression of GLP-1R in your chosen cell line (e.g., CHO or HEK293 cells stably expressing the receptor) via qPCR or Western blot. Low receptor numbers can lead to a small assay window. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the degradation of cAMP and increase the signal-to-noise ratio. |
| Suboptimal Incubation Time | Optimize the pre-incubation time with the antagonist before adding the agonist. A typical pre-incubation time is 15-30 minutes.[9] Also, optimize the agonist stimulation time (usually 10-30 minutes). |
| Issues with Assay Reagents | Ensure that all components of your cAMP assay kit are within their expiration dates and have been stored correctly. Prepare fresh agonist and antagonist dilutions for each experiment. |
B. ERK1/2 Phosphorylation Assays
Q: I am observing high background or no change in ERK1/2 phosphorylation after treatment with "this compound" and the agonist. What could be wrong?
A: High background and lack of signal are common hurdles in ERK phosphorylation assays. Here are some troubleshooting tips.
| Potential Cause | Recommended Solution |
| High Basal ERK Activation | Serum-starve your cells for at least 4 hours, or overnight, before the experiment to reduce basal ERK phosphorylation.[10] |
| Incorrect Stimulation Time | ERK phosphorylation is often transient, with peaks occurring between 5 to 15 minutes after agonist stimulation.[11] Perform a time-course experiment to determine the optimal stimulation time for your specific cell system. |
| Low Signal Intensity | Ensure you are using an appropriate cell density and that your primary antibodies for both phosphorylated and total ERK are specific and used at the recommended dilutions. Use a sensitive detection method, such as enhanced chemiluminescence (ECL). |
| Cell Line Not Responsive | Confirm that your cell line shows a robust ERK phosphorylation response to a known GLP-1R agonist. Not all cell lines expressing GLP-1R will have a strong ERK signaling response. |
| "this compound" Does Not Affect ERK Pathway | Consider the possibility that "this compound" does not modulate the specific pathway leading to ERK activation in your cell system. As a non-competitive antagonist, its effects can be pathway-specific ("biased antagonism").[12] |
C. Receptor Binding Assays
Q: The calculated affinity (Ki) for "this compound" in my competitive binding assay is inconsistent. What are the potential reasons?
A: Inconsistent affinity values in radioligand binding assays can be frustrating. Consider the following factors.
| Potential Cause | Recommended Solution |
| Assay Not at Equilibrium | Ensure that your incubation time is sufficient to reach equilibrium for both the radioligand and the antagonist. This can be determined through association and dissociation kinetic experiments. A typical incubation time is 60-90 minutes at room temperature or 30°C.[13][14] |
| Incorrect Radioligand Concentration | Use a radioligand concentration at or below its Kd value.[13] Using too high a concentration can lead to an underestimation of the antagonist's potency. |
| High Non-Specific Binding | Non-specific binding should ideally be less than 20% of the total binding. Optimize by using appropriate blocking agents (e.g., 0.1% BSA in the binding buffer) and ensuring rapid and efficient washing steps.[13] |
| Inaccurate Determination of IC50 | Use a sufficient number of data points (at least 8-10) spanning the entire inhibitory range of the antagonist to accurately determine the IC50 value. |
| Incorrect Cheng-Prusoff Equation Application | The Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)) is used to calculate the Ki from the IC50. Ensure you are using the correct concentration of the radioligand ([L]) and its dissociation constant (Kd) in this calculation.[13] |
III. Quantitative Data Summary
The following tables provide a summary of key quantitative data for reference compounds in GLP-1R assays.
Table 1: Potency of GLP-1R Agonists
| Compound | Assay Type | Cell Line | EC50 (nM) |
| GLP-1 (7-37) | cAMP Accumulation | Mouse Beta TC6 | 0.072 |
| Exendin-4 | cAMP Accumulation | Mouse Beta TC6 | 0.1 |
| Glucagon (B607659) | cAMP Accumulation | Mouse Beta TC6 | 4 |
Data sourced from a commercial assay provider.[15]
Table 2: Potency of GLP-1R Antagonists
| Compound | Assay Type | Cell Line | IC50 (nM) |
| This compound | Not Specified | Not Specified | 650 |
| Exendin (9-39) | cAMP Accumulation | HEK293-GLP-1R | 17 (vs. GLP-1) |
| Exendin (9-39) | cAMP Accumulation | HEK293-GLP-1R | 47 (vs. Ex-4) |
| Exendin-3 (9-39) | cAMP Accumulation | Human GLP-1R | 313 |
Data compiled from multiple sources.[6]
IV. Experimental Protocols
A. HTRF cAMP Accumulation Assay for GLP-1R Antagonism
This protocol is adapted for a 384-well plate format using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.
1. Cell Preparation:
- Culture CHO or HEK293 cells stably expressing the human GLP-1R.
- On the day of the assay, harvest cells and resuspend them in assay buffer (typically HBSS with 20 mM HEPES and 0.1% BSA) to the desired concentration (optimize for your cell line).
2. Antagonist and Agonist Preparation:
- Prepare a serial dilution of "this compound" in assay buffer.
- Prepare a solution of a GLP-1R agonist (e.g., GLP-1) at a concentration that gives a submaximal response (EC80).
3. Assay Procedure:
- Dispense 5 µL of the cell suspension into each well of a 384-well white plate.
- Add 5 µL of the "this compound" serial dilutions or vehicle control to the appropriate wells.
- Pre-incubate the plate for 15-30 minutes at room temperature.[9]
- Add 5 µL of the agonist solution to all wells except the basal control wells (add assay buffer instead).
- Incubate for 30 minutes at room temperature.[9]
- Add 5 µL of the HTRF cAMP-d2 reagent, followed by 5 µL of the HTRF anti-cAMP-cryptate reagent.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
4. Data Analysis:
- Calculate the 665/620 ratio for each well.
- Convert the ratio to cAMP concentration using a standard curve.
- Plot the percent inhibition against the log concentration of "this compound" and fit the data to a four-parameter logistic equation to determine the IC50 value.
B. ERK1/2 Phosphorylation Western Blot Assay
1. Cell Culture and Treatment:
- Seed cells (e.g., HEK293-GLP-1R) in 6-well plates and grow to 80-90% confluency.
- Serum-starve the cells for at least 4 hours.
- Pre-treat the cells with varying concentrations of "this compound" or vehicle for 30 minutes.
- Stimulate the cells with an EC80 concentration of a GLP-1R agonist for the predetermined optimal time (e.g., 5-10 minutes).
2. Cell Lysis:
- Place the plate on ice and aspirate the media.
- Wash the cells once with ice-cold PBS.
- Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. Western Blotting:
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an ECL substrate and an imaging system.
4. Re-probing for Total ERK:
- Strip the membrane using a mild stripping buffer.
- Block the membrane again and probe with a primary antibody against total ERK1/2.
- Follow the same detection steps as above.
5. Data Analysis:
- Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.
- Normalize the phospho-ERK signal to the total ERK signal for each sample.
- Plot the normalized signal against the antagonist concentration to determine the inhibitory effect.
C. Competitive Radioligand Binding Assay
1. Membrane Preparation:
- Harvest cultured cells expressing GLP-1R and homogenize them in an ice-cold lysis buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).[13]
- Determine the protein concentration of the membrane preparation.
2. Assay Setup:
- In a 96-well plate, add the following to each well in a final volume of 250 µL:
- 50 µL of binding buffer or a high concentration of an unlabeled ligand for non-specific binding (e.g., 1 µM GLP-1).
- 50 µL of a serial dilution of "this compound".
- 50 µL of a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin(9-39)) at a concentration at or below its Kd.
- 100 µL of the membrane preparation (containing 10-50 µg of protein).
3. Incubation and Filtration:
- Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[13][14]
- Rapidly terminate the binding by filtering the contents of each well through a glass fiber filter plate (pre-soaked in 0.3-0.5% polyethyleneimine) using a vacuum manifold.
- Wash the filters three to four times with ice-cold wash buffer.
4. Counting and Data Analysis:
- Dry the filter plate and add a scintillation cocktail to each well.
- Count the radioactivity in a scintillation counter.
- Subtract the non-specific binding from all other values to obtain specific binding.
- Plot the percentage of specific binding against the log concentration of "this compound" to determine the IC50.
- Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.[13]
V. Visualizations
Caption: GLP-1R Signaling Pathways.
Caption: Workflow for Antagonist IC50 Determination.
Caption: Troubleshooting Logic for Low Antagonist Potency.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a Glucagon-Like Peptide 1 Receptor Antagonist Antibody for Treatment of Hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Development and characterisation of a novel glucagon like peptide-1 receptor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Biased antagonism of a series of bicyclic CXCR2 intracellular allosteric modulators [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GLP-1R Antagonist 1 In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the in vivo administration of GLP-1R Antagonist 1 and other GLP-1R antagonists. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as compound 5d, is an orally active and central nervous system (CNS) penetrant non-competitive antagonist of the glucagon-like peptide 1 receptor (GLP-1R) with an IC50 of 650 nM.[1] In vivo studies in male Sprague-Dawley rats have shown that a 10 mg/kg oral dose can increase blood glucose levels while decreasing insulin (B600854) levels.[1]
Q2: What is the recommended vehicle for in vivo oral administration of this compound?
A2: The recommended vehicle for oral gavage of this compound is a solution of 10% DMSO in 90% corn oil.[1] In this vehicle, a clear solution with a solubility of at least 2.5 mg/mL can be achieved.[1]
Q3: How should I prepare and store GLP-1R antagonists for in vivo use?
A3: For non-peptide antagonists like this compound, it is recommended to prepare fresh solutions for each experiment.[2] If a stock solution in DMSO is prepared, it should be stored at -20°C or -80°C. For peptide antagonists like Exendin(9-39), stock solutions in water or a buffer can be stored at -20°C for up to a month or -80°C for up to six months.[2][3] Working solutions should be prepared fresh and, if in an aqueous buffer, sterilized by filtration.[2][3]
Q4: Which delivery method is most appropriate for my in vivo experiment with a GLP-1R antagonist?
A4: The choice of delivery method depends on the specific research question, the properties of the antagonist, and the desired pharmacokinetic profile.
-
Oral Gavage (p.o.): Suitable for orally active compounds like this compound to study their effects after gastrointestinal absorption.
-
Intraperitoneal (i.p.) Injection: A common route for systemic administration, offering rapid absorption.
-
Intravenous (i.v.) Injection: Provides immediate and 100% bioavailability, ideal for pharmacokinetic studies and examining acute effects.
-
Subcutaneous (s.c.) Injection: Allows for slower, more sustained absorption and can be used for continuous delivery via osmotic pumps.
Q5: I am not observing the expected physiological effect after administering the GLP-1R antagonist. What are the possible reasons?
A5: Several factors could contribute to a lack of efficacy. These include improper compound formulation or storage leading to degradation, incorrect administration technique, an inappropriate dose, or issues with the animal model. Refer to the troubleshooting guide for a detailed breakdown of potential causes and solutions.
Troubleshooting Guides
General Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no physiological effect | Compound Degradation: Improper storage or handling of the antagonist. For peptide antagonists, repeated freeze-thaw cycles can reduce activity. | Prepare fresh solutions for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store stocks at -80°C for long-term stability.[4] |
| Incorrect Formulation: The antagonist may not be fully dissolved or is unstable in the chosen vehicle. | Ensure the antagonist is fully dissolved. For this compound in 10% DMSO/corn oil, vortexing is crucial. For other compounds, verify solubility in the selected vehicle. Consider alternative vehicles if precipitation occurs. | |
| Improper Administration: Incorrect gavage technique (e.g., administration into the lungs) or injection (e.g., subcutaneous instead of intraperitoneal). | Ensure proper training in the chosen administration technique. For oral gavage, measure the correct tube length and ensure smooth insertion. For injections, use the correct needle size and injection site. | |
| Incorrect Dosage: The dose may be too low to elicit a response or too high, leading to off-target effects. | Perform a dose-response study to determine the optimal dose for your experimental model. | |
| High variability between animals | Inconsistent Dosing: Variation in the administered volume or concentration. | Calibrate pipettes and syringes regularly. Ensure the formulation is homogenous before each administration. Dose animals based on their most recent body weight. |
| Biological Variation: Differences in animal age, weight, or metabolic state. | Use animals of a consistent age and weight range. Acclimatize animals to the experimental conditions before the study. | |
| Adverse events in animals (e.g., distress, weight loss) | Vehicle Toxicity: Some vehicles, especially at high concentrations of solvents like DMSO, can cause adverse effects. | Conduct a vehicle-only control group to assess any effects of the vehicle alone. If vehicle toxicity is suspected, consider alternative formulations with lower solvent concentrations. |
| Compound Toxicity: The antagonist itself may have off-target toxic effects at the administered dose. | Perform a dose-escalation study to identify the maximum tolerated dose (MTD). Monitor animals closely for any signs of distress. |
Delivery Method-Specific Troubleshooting
| Delivery Method | Problem | Possible Cause | Recommended Solution |
| Oral Gavage | Animal distress during or after gavage (coughing, choking) | Accidental administration into the trachea. | Immediately stop the procedure and remove the gavage needle. Ensure proper restraint and a straight line from the head to the esophagus during administration. Use a flexible-tipped gavage needle to minimize the risk of tracheal entry. |
| Esophageal or stomach perforation. | Forcing the gavage needle or using an incorrect size. | Use a gavage needle of the appropriate size and length for the animal. Lubricate the tip and advance it gently, allowing the animal to swallow. | |
| Intraperitoneal (i.p.) Injection | Injection fluid leaks from the injection site. | Needle was not fully inserted into the peritoneal cavity. | Ensure the needle penetrates the abdominal wall. Use an appropriate needle length for the size of the animal. |
| Injection into an organ (e.g., intestine, bladder). | Incorrect injection site or angle. | Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. Insert the needle at a 30-45 degree angle. | |
| Intravenous (i.v.) Injection | Difficulty in locating the tail vein. | Improper animal warming or restraint. | Warm the animal under a heat lamp to dilate the tail veins. Use a suitable restraint device to immobilize the tail. |
| Swelling at the injection site (hematoma). | Puncturing through the vein or repeated attempts. | Apply gentle pressure to the injection site after removing the needle. Use a new, sharp needle for each attempt. | |
| Subcutaneous (s.c.) Injection | Injection site reaction (swelling, inflammation). | Irritating vehicle or compound, or a foreign body reaction. | Ensure the pH of the formulation is close to neutral. Consider using a different, less irritating vehicle. Rotate injection sites if multiple injections are required.[5] |
| Leakage of the injected solution. | Injecting too large a volume or injecting too superficially. | Adhere to recommended injection volumes for the animal's size. Pinch the skin to form a tent and inject into the space created. |
Quantitative Data
Pharmacokinetic Parameters of Selected GLP-1R Antagonists
| Antagonist | Animal Model | Route of Administration | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) |
| This compound | Rat | i.v. | 587 min | 4.79 mL/min/kg | 3.57 L/kg |
| Exendin(9-39) | Human | i.v. | ~30 min | 2.3 mL/kg/min | 111 mL/kg |
| Exendin(9-39) | Human | i.v. | 1.81 - 3.42 h | 3.65 - 11.5 L/h | - |
| Native GLP-1 | Rat | i.v. | ~1.0 min | 11,270 mL/h/kg | - |
Data compiled from multiple sources.[6][7]
Experimental Protocols
Protocol 1: Oral Gavage of this compound in Rats
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Appropriately sized oral gavage needles for rats (e.g., 16-18 gauge, flexible tip)
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation (prepare fresh daily): a. Weigh the required amount of this compound powder. b. Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). c. In a separate sterile tube, add the required volume of corn oil. d. Add the DMSO stock solution to the corn oil to achieve the final desired concentration and a 10% DMSO volume (e.g., for a 2.5 mg/mL final solution, add 100 µL of 25 mg/mL stock to 900 µL of corn oil). e. Vortex the mixture thoroughly to ensure a uniform and clear solution.
-
Administration: a. Weigh the rat to determine the correct dosing volume (e.g., for a 10 mg/kg dose in a 300g rat, administer 1.2 mL of a 2.5 mg/mL solution). b. Properly restrain the rat to ensure its head and body are in a straight line. c. Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. d. Gently insert the gavage needle into the esophagus and advance it to the predetermined depth. e. Administer the solution slowly. f. Withdraw the needle and return the animal to its cage. g. Monitor the animal for any signs of distress.
Protocol 2: Intraperitoneal (i.p.) Injection of a Peptide GLP-1R Antagonist (e.g., Exendin(9-39)) in Mice
Materials:
-
Exendin(9-39) peptide
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Insulin syringes with a 27-30 gauge needle
-
70% ethanol (B145695) swabs
Procedure:
-
Formulation Preparation: a. Dissolve the Exendin(9-39) peptide in sterile saline or PBS to the desired concentration. b. Gently vortex to ensure complete dissolution. Prepare this solution fresh before use.
-
Administration: a. Weigh the mouse to calculate the required injection volume. b. Restrain the mouse by scruffing the neck and securing the tail. c. Turn the mouse to expose its abdomen. d. Locate the injection site in the lower right quadrant of the abdomen. e. Wipe the injection site with a 70% ethanol swab. f. Insert the needle at a 30-45 degree angle into the peritoneal cavity. g. Gently pull back the plunger to ensure no fluid or blood is aspirated. h. Inject the solution and withdraw the needle. i. Return the mouse to its cage and monitor for any adverse reactions.
Visualizations
GLP-1R Signaling Pathway
References
- 1. Workflow Automation for Faster In Vivo Research [modernvivo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A liquid chromatography-mass spectrometry assay for quantification of Exendin[9-39] in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic/Pharmacodynamic Modeling of GLP-1 in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting "GLP-1R Antagonist 1" Experimental Variability
This technical support center is designed for researchers, scientists, and drug development professionals utilizing "GLP-1R Antagonist 1" in their experiments. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to address potential variability and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound" (also known as compound 5d or HY-101116) is an orally active and CNS penetrant, non-competitive antagonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R) with an IC50 of 650 nM.[1][2] As a non-competitive antagonist, it binds to a site on the GLP-1R distinct from the agonist binding site, thereby preventing or reducing the receptor's response to an agonist, such as GLP-1 or Exendin-4.
Q2: What are the basic chemical properties of "this compound"?
A2: The key properties are summarized in the table below.
| Property | Value |
| Catalog Number | HY-101116 |
| CAS Number | 488097-06-9 |
| Molecular Formula | C₁₆H₁₁ClF₆N₄O₂ |
| Molecular Weight | 440.73 g/mol |
| Purity | >99% |
Q3: How should I store and handle "this compound"?
A3: "this compound" should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] In solvent (e.g., DMSO), it can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]
Q4: In which solvents is "this compound" soluble?
A4: "this compound" is soluble in DMSO at a concentration of 100 mg/mL (226.90 mM) with the aid of ultrasonication.[1] For in vivo studies, a common formulation is a suspension in 10% DMSO and 90% corn oil.[1]
Troubleshooting Guides
I. Reagent Handling and Stability
Q: My stock solution of "this compound" in DMSO appears to have precipitated after thawing. What should I do?
A: Precipitation can occur, especially after freeze-thaw cycles. Before each use, ensure the compound is fully redissolved. This can be achieved by vortexing and/or brief sonication. Visually inspect the solution to confirm the absence of particulates. It is also recommended to prepare smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles for the main stock.
Q: I am concerned about the stability of my antagonist in the DMSO stock solution over time. How can I mitigate this?
A: While "this compound" is relatively stable in DMSO when stored properly, prolonged storage at room temperature is not recommended. Studies on a wide range of small molecules in DMSO show that while many are stable for extended periods, degradation can occur. To ensure the integrity of your compound, always store aliquots at -20°C or -80°C and minimize exposure to light and moisture. For critical experiments, consider using a freshly prepared stock solution or one that has undergone a limited number of freeze-thaw cycles.
II. In Vitro Assay Issues (e.g., cAMP Assay)
Q: I am not observing the expected inhibition of agonist-induced cAMP production. What are the possible reasons?
A: There are several potential causes for a lack of inhibitory effect:
-
Incorrect Agonist Concentration: Ensure you are using an agonist concentration that elicits a submaximal response (typically EC₅₀ to EC₈₀).[3] If the agonist concentration is too high, it may overcome the inhibitory effect of the antagonist.
-
Cell Health and Density: Poor cell health or inconsistent cell numbers per well can lead to variable cAMP production. Ensure your cells are healthy, in a logarithmic growth phase, and plated at an optimized density.
-
Compound Degradation: As mentioned above, ensure your antagonist stock solution is properly stored and handled.
-
Assay Incubation Times: Optimize the pre-incubation time with the antagonist to ensure it has sufficient time to bind to the receptor before the addition of the agonist. Also, ensure the agonist stimulation time is appropriate to capture a robust cAMP signal.
Q: The IC50 value of "this compound" in my assay is significantly different from the reported 650 nM. Why might this be?
A: Discrepancies in IC50 values can arise from several factors:
-
Assay Conditions: The IC50 value can be influenced by the specific cell line used (and its receptor expression level), the agonist and its concentration, incubation times, and the specific cAMP detection kit.
-
Data Analysis: How the data is normalized and fitted can impact the calculated IC50. Ensure you are using a non-linear regression model appropriate for a non-competitive antagonist.
-
Reagent Quality: Verify the purity and concentration of your antagonist stock.
III. In Vivo Study Discrepancies
Q: I administered "this compound" orally to rats but did not observe the expected increase in blood glucose. What could be the issue?
A: Several factors can contribute to a lack of in vivo efficacy:
-
Formulation and Administration: Ensure the antagonist is properly suspended in the vehicle (e.g., 10% DMSO in corn oil).[1] Improper formulation can lead to poor absorption. Verify the accuracy of your oral gavage technique to ensure the full dose was delivered to the stomach.
-
Pharmacokinetics: The timing of blood glucose measurement is critical. The time to reach maximum plasma concentration (Tmax) after oral administration can vary for small molecules in rats, but it is often within a few hours.[4][5] Consider performing a pilot pharmacokinetic study to determine the optimal time points for your measurements.
-
Vehicle Effects: The vehicle itself can have physiological effects. Corn oil, for instance, can influence baseline physiological parameters.[2][3] Always include a vehicle-only control group to account for these effects.
-
Animal Stress: The stress of handling and gavage can also impact blood glucose levels.[6][7] Acclimatize the animals to handling to minimize stress-induced variability.
Q: I am observing high variability in blood glucose and insulin (B600854) levels between animals in the same treatment group. How can I reduce this?
A: In vivo studies inherently have more variability than in vitro assays. To minimize this:
-
Standardize Procedures: Ensure consistent animal handling, dosing times, and blood sampling techniques across all animals.
-
Fasting: A consistent fasting period before the experiment is crucial for establishing a stable baseline for glucose and insulin levels.
-
Group Size: A sufficient number of animals per group will increase the statistical power to detect real effects.
-
Randomization: Randomly assign animals to treatment groups to avoid bias.
Data Presentation
Table 1: In Vitro Potency of GLP-1R Ligands
| Compound | Action | IC50 / EC50 | Cell Line | Assay Type |
| This compound | Non-competitive Antagonist | 650 nM (IC50) | TREx293 HEK | cAMP Inhibition |
| Exendin-(9-39) | Competitive Antagonist | 52 nM (apparent pA₂) | HEK-GLP-1R | cAMP Inhibition[3] |
| GLP-1 (7-36) amide | Agonist | 85 pM (EC50) | HEK-GLP-1R | cAMP Accumulation[3] |
| Exendin-4 | Agonist | 0.1 nM (EC50) | Mouse Beta TC6 | cAMP Accumulation[8] |
| Liraglutide | Agonist | 542.4 nM (IC50) | INS-1 | Inhibition of ¹²⁵I-GLP-1 binding[4] |
Table 2: In Vivo Experimental Parameters for "this compound"
| Parameter | Details | Reference |
| Animal Model | Male Sprague-Dawley rats | [1] |
| Dose | 10 mg/kg | [1] |
| Route of Administration | Oral gavage (p.o.) | [1] |
| Vehicle | 10% DMSO in 90% corn oil | [1] |
| Observed Effects | Increased blood glucose, decreased blood insulin | [1] |
Experimental Protocols
Detailed Protocol: In Vitro cAMP Assay for a Non-Competitive Antagonist
This protocol is designed to determine the effect of "this compound" on the potency (EC50) and maximal response (Emax) of a GLP-1R agonist.
1. Cell Culture and Plating:
-
Culture TREx293 HEK cells (or another cell line stably expressing the human GLP-1R) in the recommended medium.
-
The day before the assay, seed the cells into a 384-well plate at a pre-optimized density to ensure they are at ~80-90% confluency on the day of the experiment.
2. Preparation of Reagents:
-
Prepare a stock solution of "this compound" in 100% DMSO.
-
Prepare a stock solution of a GLP-1R agonist (e.g., GLP-1 (7-36) amide or Exendin-4) in an appropriate buffer.
-
Prepare a stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
3. Antagonist Treatment:
-
Prepare serial dilutions of "this compound" in stimulation buffer.
-
Remove the culture medium from the cells and add the antagonist dilutions.
-
Include a vehicle control (stimulation buffer with the same final concentration of DMSO as the highest antagonist concentration).
-
Pre-incubate the cells with the antagonist for a predetermined time (e.g., 30 minutes) at 37°C.
4. Agonist Stimulation:
-
Prepare a full dose-response curve of the agonist in stimulation buffer.
-
Add the agonist dilutions to the wells already containing the antagonist or vehicle.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
5. cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
6. Data Analysis:
-
Generate dose-response curves for the agonist in the absence and presence of each concentration of "this compound".
-
Fit the curves using a non-linear regression model (e.g., four-parameter logistic equation) to determine the Emax and EC50 for the agonist under each condition.
-
A non-competitive antagonist is expected to decrease the Emax of the agonist with little to no change in the EC50.
Detailed Protocol: In Vivo Oral Gavage and Blood Glucose Measurement in Rats
1. Animal Preparation:
-
Use male Sprague-Dawley rats.
-
Acclimatize the animals to the facility and handling for at least one week prior to the experiment.
-
Fast the rats overnight (e.g., 12-16 hours) before the experiment, with free access to water.
2. Formulation Preparation:
-
On the day of the experiment, prepare a fresh suspension of "this compound" in a vehicle of 10% DMSO and 90% corn oil.
-
Ensure the suspension is homogenous by vortexing or sonicating.
-
Also, prepare a vehicle-only control.
3. Dosing:
-
Weigh each rat to calculate the exact volume of the formulation to be administered (e.g., for a 10 mg/kg dose). The dosing volume should be kept consistent, typically between 5-10 mL/kg.[6]
-
Administer the formulation or vehicle via oral gavage using a suitable gavage needle. Ensure the needle is inserted correctly into the esophagus to avoid injury or administration into the lungs.
4. Blood Sampling and Glucose Measurement:
-
At predetermined time points (e.g., 0, 30, 60, 120, and 240 minutes) after dosing, collect a small blood sample (e.g., from the tail vein).
-
Immediately measure the blood glucose concentration using a calibrated glucometer.
-
For insulin measurement, collect a larger blood sample into tubes containing an anticoagulant (e.g., EDTA) and a DPP-4 inhibitor.
-
Centrifuge the blood to separate the plasma and store it at -80°C until analysis by ELISA or another suitable method.
5. Data Analysis:
-
Plot the mean blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for the blood glucose response.
-
Analyze plasma insulin concentrations at each time point.
-
Compare the antagonist-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Caption: GLP-1R signaling and the non-competitive antagonism by "this compound".
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"GLP-1R Antagonist 1" unexpected results in metabolic studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "GLP-1R Antagonist 1" in metabolic studies. The information is designed to address unexpected experimental outcomes and provide detailed methodologies for key assays.
Troubleshooting Guide: Unexpected Metabolic Results
Researchers using this compound may occasionally observe results that deviate from the expected physiological outcomes of GLP-1R blockade. This guide provides insights into potential causes and corrective measures for such unexpected findings.
Table 1: Troubleshooting Unexpected In Vivo Metabolic Study Outcomes with this compound
| Unexpected Result | Potential Cause(s) | Recommended Troubleshooting Steps |
| Paradoxical Improvement in Glucose Tolerance: Lower than expected blood glucose levels during an Oral Glucose Tolerance Test (OGTT). | 1. Off-target effects: The antagonist may interact with other receptors involved in glucose homeostasis. 2. Biased antagonism: The compound might not be a neutral antagonist and could be exhibiting biased signaling, leading to partial activation of specific downstream pathways. 3. Compensatory mechanisms: Chronic administration may lead to upregulation of other insulinotropic pathways. | 1. Perform receptor binding assays to screen for off-target interactions. 2. Conduct in vitro signaling assays to assess biased agonism (e.g., cAMP accumulation vs. β-arrestin recruitment). 3. Measure levels of other incretins (e.g., GIP) or counter-regulatory hormones. |
| Lack of Expected Hyperglycemia: No significant increase in fasting blood glucose or during a glucose challenge. | 1. Incomplete GLP-1R blockade: The dose of the antagonist may be insufficient to fully block the receptor in vivo. 2. Redundancy in glucose regulation: Other hormonal systems may be compensating for the lack of GLP-1 signaling. | 1. Perform a dose-response study to ensure maximal receptor antagonism. 2. Consider using a hyperglycemic clamp to assess insulin (B600854) secretion capacity directly. |
| Unexpected Weight Loss or Lack of Expected Weight Gain: Animals treated with the antagonist show a reduction in body weight or fail to gain weight as expected on a high-fat diet. | 1. Reduced food intake: The antagonist may have central effects on appetite regulation that were not anticipated.[1][2][3] 2. Increased energy expenditure: The compound could be unexpectedly increasing metabolic rate. | 1. Accurately measure daily food and water intake. 2. Use indirect calorimetry to assess energy expenditure, respiratory exchange ratio (RER), and physical activity.[4][5][6][7][8] |
| Variable or Inconsistent Results Between Experiments: High variability in metabolic parameters such as blood glucose or insulin levels. | 1. Experimental protocol variations: Inconsistencies in fasting times, animal handling, or dosing can introduce variability. 2. Animal stress: Stress can significantly impact metabolic readouts. | 1. Strictly adhere to standardized experimental protocols (see below for detailed examples). 2. Ensure adequate acclimatization of animals to procedures and minimize handling stress. |
Frequently Asked Questions (FAQs)
Q1: We observed a slight but statistically significant improvement in glucose tolerance in mice treated with this compound during an OGTT. This is contrary to the expected outcome. Why might this be happening?
A1: This paradoxical effect could be due to several factors. "this compound" might be exhibiting biased antagonism, where it blocks the canonical Gs-cAMP signaling pathway but allows for signaling through other pathways that could influence glucose metabolism.[9][10][11][12][13] Another possibility is off-target effects on other receptors involved in glucose regulation. We recommend performing in vitro signaling assays to characterize the antagonist's signaling profile and screening for off-target binding.
Q2: Our animals on a high-fat diet treated with this compound are not gaining as much weight as the vehicle-treated controls. What is the likely mechanism?
A2: While GLP-1R antagonists are expected to block the satiety signals of endogenous GLP-1, some compounds may have unforeseen central nervous system effects that reduce appetite.[1][2][3] Alternatively, the antagonist could be increasing energy expenditure. To dissect this, we recommend carefully monitoring daily food intake and performing indirect calorimetry to measure metabolic rate and activity levels.[4][5][6][7][8]
Q3: We are seeing a large amount of variability in our blood glucose measurements in response to this compound. How can we reduce this?
A3: High variability in metabolic studies can often be traced back to subtle inconsistencies in experimental procedures. Ensure that all animals are fasted for the same duration, that the antagonist is administered at the same time of day for each experiment, and that animal handling is consistent and gentle to minimize stress. Refer to our detailed protocols below for standardized procedures for key metabolic assays.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of an animal to clear a glucose load from the bloodstream.[14][15][16][17][18][19]
Materials:
-
Glucose solution (20% D-glucose in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Mice (fasted for 6 hours, with access to water)
Procedure:
-
Fast mice for 6 hours prior to the experiment.
-
Record the baseline body weight.
-
Take a baseline blood sample (t=0 min) from the tail vein to measure blood glucose.
-
Administer a 2 g/kg dose of 20% D-glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-gavage.
-
Measure blood glucose at each time point using a glucometer.
-
Plasma can be separated from the collected blood for insulin analysis.
Insulin Tolerance Test (ITT)
This test evaluates insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.[18][20][21][22][23]
Materials:
-
Humulin R (insulin)
-
Sterile saline
-
Glucometer and test strips
-
Syringes for intraperitoneal (IP) injection
-
Mice (fasted for 4-6 hours, with access to water)
Procedure:
-
Fast mice for 4-6 hours.
-
Record the baseline body weight.
-
Take a baseline blood sample (t=0 min) from the tail vein for glucose measurement.
-
Administer insulin via IP injection at a dose of 0.75 U/kg body weight.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-injection.
-
Measure blood glucose at each time point.
Hyperglycemic Clamp
This is a gold-standard technique to assess pancreatic β-cell function and insulin secretion in response to a sustained hyperglycemic state.[24][25][26][27][28]
Materials:
-
Surgically catheterized mice (jugular vein and carotid artery)
-
Infusion pumps
-
50% dextrose solution
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Fast catheterized mice overnight.
-
Connect the venous catheter to an infusion pump containing 50% dextrose.
-
Take a baseline arterial blood sample (t= -15 and -5 min).
-
Begin a variable infusion of dextrose to raise and maintain blood glucose at a target level (e.g., 250-300 mg/dL).
-
Monitor blood glucose every 5-10 minutes from the arterial line and adjust the infusion rate to maintain the hyperglycemic plateau.
-
Collect arterial blood samples at regular intervals (e.g., 10, 20, 40, 60, 90, 120 min) for insulin and C-peptide analysis.
Indirect Calorimetry
This technique measures energy expenditure by quantifying oxygen consumption (VO2) and carbon dioxide production (VCO2).[4][5][6][7][8]
Materials:
-
Indirect calorimetry system with metabolic cages
-
Mice
-
Standard chow and water
Procedure:
-
Acclimatize mice to the metabolic cages for at least 24 hours before data collection.
-
Ensure ad libitum access to food and water.
-
Program the system to record VO2, VCO2, food and water intake, and locomotor activity over a 24-48 hour period.
-
Data is typically collected every 15-30 minutes.
-
Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and energy expenditure (Heat).
Visualizations
References
- 1. Suppression of Food Intake by Glucagon-Like Peptide-1 Receptor Agonists: Relative Potencies and Role of Dipeptidyl Peptidase-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon-like peptide 1 receptor induced suppression of food intake, and body weight is mediated by central IL-1 and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of GLP-1 on appetite and weight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 5. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter [en.bio-protocol.org]
- 6. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter [bio-protocol.org]
- 8. Oxygen Consumption Rate and Energy Expenditure in Mice: Indirect Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of signal bias at the GLP-1 receptor induced by backbone modification of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. The GLP-1R as a model for understanding and exploiting biased agonism in next-generation medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 13. researchgate.net [researchgate.net]
- 14. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 15. vmmpc.org [vmmpc.org]
- 16. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glucose Tolerance Test in Mice [bio-protocol.org]
- 18. Glucose and Insulin Tolerance Tests in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Insulin Tolerance Test in Mouse [protocols.io]
- 21. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 22. mmpc.org [mmpc.org]
- 23. mmpc.org [mmpc.org]
- 24. Hyperglycemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 25. uab.edu [uab.edu]
- 26. mmpc.org [mmpc.org]
- 27. Hyperglycemic Clamp and Hypoglycemic Clamp in Conscious Mice [jove.com]
- 28. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat - PMC [pmc.ncbi.nlm.nih.gov]
"GLP-1R Antagonist 1" potential toxicity and safety concerns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity and safety concerns associated with "GLP-1R Antagonist 1" (also referred to as compound 5d or HY-101116). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the acute toxicity classification of this compound?
A1: Based on the provided Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as Acute toxicity, oral (Category 4).[1] It is also noted for causing skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity after a single exposure, primarily affecting the respiratory tract (Category 3).[1]
Q2: Are there any known cardiovascular safety concerns with this compound?
A2: Direct cardiovascular safety studies on this compound are not extensively available in the public domain. However, research on the role of GLP-1R in the hypothalamic paraventricular nucleus (PVN) has shown that central administration of GLP-1R antagonists, including this compound, can reduce renal sympathetic nerve activity (RSNA) and mean arterial pressure (MAP) in hypertensive rat models.[2][3][4] This suggests a potential for cardiovascular effects, and researchers should carefully monitor cardiovascular parameters during in vivo experiments.
Q3: What are the known effects of this compound on cellular viability?
A3: In vitro studies on H9c2 cardiac cells have investigated the effects of this compound on cell viability. In these experiments, concentrations ranging from 150 nM to 1.3 µM were used to assess its impact in the context of hyperglycemia and senescence models.[5][6][7] While these studies did not report direct cytotoxicity at the tested concentrations, they were used to antagonize the effects of GLP-1R agonists. It is recommended that researchers perform their own dose-response curves to determine the optimal non-toxic concentration for their specific cell type and experimental conditions.
Q4: What is the mechanism of action of this compound?
A4: this compound is described as a non-competitive antagonist of the glucagon-like peptide 1 receptor (GLP-1R) with an IC50 of 650 nM.[8] This means it inhibits the receptor's activity through a mechanism that does not involve direct competition with the agonist for the binding site.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected changes in blood pressure or heart rate in animal models. | The antagonist may be exerting central effects on cardiovascular regulation, as suggested by studies on its action in the hypothalamic paraventricular nucleus.[2][3][4] | - Implement continuous monitoring of cardiovascular parameters (e.g., using telemetry).- Include a vehicle-only control group to establish a baseline.- Perform a dose-ranging study to identify a concentration that achieves the desired antagonism without significant cardiovascular side effects. |
| Inconsistent or lack of antagonist activity in vitro. | - Suboptimal concentration: The effective concentration can vary between cell lines and experimental setups.- Compound degradation: Improper storage or handling may lead to loss of activity. | - Perform a dose-response experiment to determine the optimal concentration for your specific assay.- Ensure the compound is stored as recommended by the supplier and that fresh solutions are prepared for each experiment. |
| Observed cytotoxicity in cell-based assays. | The concentration used may be too high for the specific cell type being studied. | - Conduct a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic threshold of the antagonist in your cell line.- Use the lowest effective concentration that achieves the desired level of antagonism. |
Experimental Protocols
Assessment of Cardiovascular Effects in Hypertensive Rats
This protocol is based on methodologies described in studies investigating the central effects of GLP-1R antagonists.[2][3][4]
-
Animal Model: Spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Surgical Preparation: Anesthetize the animals and place them in a stereotaxic apparatus. Perform a microinjection into the hypothalamic paraventricular nucleus (PVN).
-
Compound Administration: Dissolve this compound in a suitable vehicle (e.g., PBS containing 1% DMSO). Microinject a specific dose (e.g., 1 nmol in a volume of 50 nL) into the PVN.
-
Data Acquisition: Record renal sympathetic nerve activity (RSNA) and mean arterial pressure (MAP) before and after administration of the antagonist.
-
Controls: Include a vehicle control group and potentially a group treated with a GLP-1R agonist to confirm the antagonistic effect.
In Vitro Cell Viability Assay
This protocol is a general method adapted from studies using this compound in cell culture.[5][6][7]
-
Cell Culture: Plate H9c2 cells (or other relevant cell lines) in 96-well plates and culture until they reach the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium.
-
Treatment: Expose the cells to a range of concentrations of the antagonist (e.g., 150 nM to 1.3 µM) for a specified duration (e.g., 24 hours).
-
Viability Assessment: Use a standard cell viability assay, such as the MTT assay. Add the MTT reagent to the wells, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. GLP-1 in the Hypothalamic Paraventricular Nucleus Promotes Sympathetic Activation and Hypertension | Journal of Neuroscience [jneurosci.org]
- 4. jneurosci.org [jneurosci.org]
- 5. researchgate.net [researchgate.net]
- 6. The dual GLP-1 and GIP receptor agonist tirzapetide provides an unintended interaction with the β-adrenoceptors and plays a role in glucose metabolism in hyperglycemic or senescent cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
"GLP-1R Antagonist 1" batch-to-batch variability and quality control
Welcome to the technical support center for GLP-1R Antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variability and quality control during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as compound 5d) is a non-competitive antagonist of the Glucagon-like peptide-1 receptor (GLP-1R) with an IC50 of 650 nM.[1] It works by blocking the downstream signaling pathways normally activated by GLP-1 binding to its receptor.[2] This inhibition can lead to reduced insulin (B600854) secretion and increased glucagon (B607659) release.[2] The primary signaling cascade initiated by GLP-1R activation involves Gαs coupling, leading to increased intracellular cyclic AMP (cAMP) levels.[3][4][5][6]
Q2: We are observing inconsistent results between different batches of this compound. What could be the cause?
A2: Batch-to-batch variability is a common issue with synthetic peptides and small molecules. The primary causes are variations in purity, the presence of unidentified impurities, and inaccurate quantification of the compound.[7][8] Lyophilized peptides, for instance, can contain a significant amount of bound water and salts (10-70%), which can lead to overestimation of the peptide concentration if relying solely on weight.[9][10][11]
Q3: How can we ensure the quality and consistency of our this compound batches?
A3: A robust quality control (QC) process is essential. This should include:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is crucial for determining the purity of the peptide and identifying any impurities.[7]
-
Identity Confirmation: Mass Spectrometry (MS) should be used to confirm the correct molecular weight and sequence of the antagonist.[7]
-
Accurate Quantification: Do not rely on the weight of the lyophilized powder alone. Use techniques like Amino Acid Analysis (AAA) or UV-Vis Spectrophotometry (if the sequence contains chromophoric residues like Tryptophan or Tyrosine) for accurate concentration determination.[9][11][12]
-
Functional Validation: Perform a functional assay, such as a cAMP inhibition assay, to confirm the antagonistic activity of each new batch and compare its IC50 value to previous batches.[13]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for this compound in our functional assay.
| Possible Cause | Troubleshooting Step |
| Inaccurate Concentration of Antagonist Stock | Re-quantify the stock solution using a reliable method such as Amino Acid Analysis or UV-Vis Spectrophotometry. Do not rely on the weight of the lyophilized powder.[9][11][12] |
| Degradation of the Antagonist | Prepare fresh stock solutions. Ensure proper storage of the lyophilized powder and stock solutions (typically at -80°C).[5] Avoid repeated freeze-thaw cycles. |
| Presence of Inactive Isomers or Impurities | Analyze the batch by HPLC and Mass Spectrometry to check for purity and the presence of any unexpected species.[7][14] |
| Assay Conditions | Verify the concentration of the GLP-1 agonist used for stimulation. Ensure that the agonist concentration is at or near the EC80 for a robust antagonist response.[6] |
Issue 2: High variability in results within the same experiment.
| Possible Cause | Troubleshooting Step |
| Poor Solubility of the Antagonist | Ensure the antagonist is fully dissolved in the recommended solvent (e.g., DMSO) before preparing working dilutions.[15] You may need to use sonication to aid dissolution.[15] |
| Cell Health and Density | Ensure a consistent number of healthy, viable cells are seeded in each well. Perform a cell viability assay to confirm. |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the antagonist. |
Quality Control Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a "this compound" batch and identify any impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector.[7]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the absorbance at 214 nm and 280 nm.[16]
-
Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Functional Validation by cAMP Inhibition Assay
Objective: To determine the IC50 value of a "this compound" batch.
Methodology:
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses the human GLP-1R, such as HEK293 or CHO cells.[1][13]
-
Assay Plate Preparation: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Antagonist Preparation: Prepare a serial dilution of this compound.
-
Incubation: Pre-incubate the cells with the different concentrations of the antagonist for 15-30 minutes.
-
Agonist Challenge: Add a GLP-1 agonist (e.g., GLP-1 (7-36)) at a concentration that elicits 80% of the maximal response (EC80).
-
cAMP Measurement: After a 30-minute incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or FRET-based).[13][17]
-
Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GLP-1 Receptor Signaling Pathway and Point of Inhibition.
Caption: Quality Control Workflow for New Batches of this compound.
Caption: Troubleshooting Decision Tree for Inconsistent Experimental Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are GLP-1R antagonists and how do they work? [synapse.patsnap.com]
- 3. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. emerypharma.com [emerypharma.com]
- 8. The Analytical Scientist | Analysis and Characterization of GLP-1 Peptides [theanalyticalscientist.com]
- 9. lifetein.com [lifetein.com]
- 10. calculation of peptide concentration [biosyn.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Analytical methods and Quality Control for peptide products [biosynth.com]
- 13. Development and characterisation of a novel glucagon like peptide-1 receptor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP - PMC [pmc.ncbi.nlm.nih.gov]
"GLP-1R Antagonist 1" challenges in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in long-term studies of GLP-1R Antagonist 1.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical and clinical long-term studies of this compound.
Issue 1: Unexpected In Vivo Effects on Glucose Homeostasis
Question: We are observing unexpected fluctuations in blood glucose and insulin (B600854) levels in our long-term animal studies. What could be the cause?
Answer:
Long-term administration of a GLP-1R antagonist can lead to complex physiological responses. Here are potential causes and troubleshooting steps:
-
Receptor Cross-Reactivity: this compound, while selective, might interact with other receptors in the glucagon (B607659) family, such as the glucagon receptor (GCGR) or the glucose-dependent insulinotropic polypeptide (GIP) receptor, especially at higher concentrations used in long-term studies. This can lead to off-target effects on glucose metabolism.
-
Physiological Adaptation: The body may adapt to chronic GLP-1R blockade. This can include compensatory changes in the secretion of other hormones involved in glucose regulation, such as glucagon and insulin.
-
Pharmacokinetics: Changes in the absorption, distribution, metabolism, or excretion (ADME) of this compound over time could lead to inconsistent exposure and variable effects.
Troubleshooting Protocol:
-
Receptor Selectivity Profiling:
-
Method: Conduct competitive binding assays using radiolabeled ligands for GLP-1R, GCGR, and GIP-R in cell lines expressing these receptors.
-
Procedure:
-
Culture HEK293 cells stably expressing human GLP-1R, GCGR, or GIP-R.
-
Incubate cells with a fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-GLP-1, ¹²⁵I-glucagon) and increasing concentrations of this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the antagonist for each receptor.
-
Compare the Ki values to assess selectivity.
-
-
-
Hormone Panel Analysis:
-
Method: Use multiplex immunoassays (e.g., Luminex) or individual ELISAs to measure plasma levels of insulin, glucagon, GIP, and other relevant metabolic hormones at multiple time points during the long-term study.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Method: Collect plasma samples at various time points after administration of this compound to determine its concentration-time profile. Correlate these concentrations with the observed effects on blood glucose and hormone levels to build a PK/PD model.
-
Issue 2: Formulation Instability and Aggregation
Question: We are noticing precipitation and loss of activity in our this compound formulation during storage for our long-term studies. How can we address this?
Answer:
Peptide-based therapeutics like this compound are prone to physical and chemical instability, including aggregation, which can lead to loss of efficacy and potential immunogenicity.
-
pH and Excipients: The pH of the formulation and the choice of excipients are critical for peptide stability.
-
Temperature: Storage at inappropriate temperatures can accelerate degradation and aggregation.
-
Agitation: Physical stress from agitation during handling and administration can induce aggregation.
Troubleshooting and Formulation Development:
-
pH Screening:
-
Method: Prepare small batches of the antagonist in a range of buffered solutions with different pH values (e.g., pH 4.0-8.0).
-
Analysis: Use size-exclusion chromatography (SEC-HPLC) to monitor for the formation of aggregates and reverse-phase HPLC (RP-HPLC) to assess chemical purity over time at various temperatures.
-
-
Excipient Screening:
-
Method: Evaluate the effect of adding stabilizers such as sugars (e.g., mannitol, trehalose), surfactants (e.g., polysorbate 80), and antioxidants (e.g., methionine) to the formulation.[1]
-
Analysis: Use the same analytical techniques as in the pH screening to assess stability.
-
-
Forced Degradation Studies:
-
Method: Expose the formulation to stress conditions such as elevated temperature, light, and oxidation to identify potential degradation pathways and develop stability-indicating analytical methods.
-
Issue 3: Potential Immunogenicity
Question: What is the risk of developing anti-drug antibodies (ADAs) against this compound in long-term studies, and how should we monitor for it?
Answer:
As with most peptide-based therapeutics, there is a potential for this compound to elicit an immune response, leading to the formation of ADAs. These ADAs can affect the drug's efficacy and safety.
Monitoring Protocol:
-
ADA Screening Assay:
-
Method: A bridging ELISA is a common method for detecting ADAs.
-
Procedure:
-
Coat a microplate with biotinylated this compound.
-
Add patient/animal serum samples. If ADAs are present, they will bind to the coated antagonist.
-
Add labeled (e.g., ruthenium-conjugated) this compound, which will bind to the captured ADAs, forming a "bridge."
-
Detect the signal from the label.
-
-
-
Confirmatory Assay:
-
Method: A competition assay is used to confirm the specificity of the ADAs.
-
Procedure: Pre-incubate the serum samples with an excess of unlabeled this compound before performing the bridging ELISA. A significant reduction in the signal confirms the presence of specific ADAs.
-
-
Neutralizing Antibody (NAb) Assay:
-
Method: A cell-based assay is used to determine if the ADAs can neutralize the biological activity of the antagonist.
-
Procedure:
-
Pre-incubate this compound with the ADA-positive serum.
-
Add the mixture to cells expressing GLP-1R and stimulate with a GLP-1 agonist.
-
Measure the downstream signaling (e.g., cAMP production). If the ADAs are neutralizing, they will prevent the antagonist from blocking the agonist-induced signaling.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with GLP-1 receptor modulators in long-term studies that we should be vigilant for with this compound?
A1: While specific data for this compound is limited, the most common adverse effects associated with GLP-1 receptor agonists are gastrointestinal, including nausea, vomiting, and diarrhea.[2][3][4] These effects are often dose-dependent and tend to decrease over time.[2] Although an antagonist would have a different mechanism of action, monitoring for gastrointestinal disturbances is prudent. Additionally, given the role of GLP-1R in various tissues, long-term blockade could theoretically impact cardiovascular, pancreatic, and central nervous system functions. Therefore, comprehensive safety monitoring is essential.
Q2: How does the route of administration (e.g., subcutaneous vs. oral) impact the challenges in long-term studies?
A2: The route of administration significantly influences the types of challenges encountered.
-
Subcutaneous Injection: The primary challenges include injection site reactions, the need for formulations that are stable in solution for extended periods, and the potential for aggregation.[3][4]
-
Oral Administration: Oral delivery of peptides is challenging due to enzymatic degradation in the gastrointestinal tract and poor absorption.[5] Formulations for oral peptide delivery are complex and may involve permeation enhancers or protective coatings, which require extensive long-term safety and stability testing.
Q3: What are the key differences in expected long-term toxicological findings between a GLP-1R agonist and an antagonist?
A3: The toxicological profiles are expected to be quite different, reflecting their opposing mechanisms of action.
-
GLP-1R Agonists: Long-term studies have investigated potential risks such as pancreatitis and thyroid C-cell tumors (based on rodent studies).[3][4]
-
GLP-1R Antagonists: The theoretical risks of long-term antagonism might include impaired glucose tolerance, delayed gastric emptying, and potential effects on cardiovascular health, given the protective roles attributed to GLP-1R signaling.[6] Preclinical toxicology studies for an antagonist would focus on these areas.
Quantitative Data Summary
Table 1: Common Adverse Events of GLP-1R Agonists in Clinical Trials
| Adverse Event | Frequency | Reference |
| Nausea | Affecting up to 50-60% of patients, typically during initial treatment. | [2] |
| Vomiting | Commonly reported, dose-dependent. | [2] |
| Diarrhea | Frequently occurs, especially at the beginning of therapy. | [2] |
| Constipation | A common gastrointestinal side effect. | [2] |
Note: This table is based on data for GLP-1R agonists and is provided for context due to the lack of specific public data for "this compound".
Visualizations
Signaling Pathways
Caption: GLP-1R agonist vs. antagonist signaling pathways.
Experimental Workflow
Caption: Troubleshooting workflow for unexpected in vivo results.
Logical Relationships
Caption: Challenges and mitigation strategies in peptide drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Side Effects of GLP-1 Receptor Agonist: To Ensure Its Optimal Positioning [e-dmj.org]
- 3. Adverse Effects of GLP-1 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. altasciences.com [altasciences.com]
- 6. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Potency of GLP-1R Antagonist 1 and Exendin (9-39)
This guide provides a detailed comparison of two prominent glucagon-like peptide-1 receptor (GLP-1R) antagonists: the small molecule "GLP-1R Antagonist 1" and the peptide-based "Exendin (9-39)". The comparison focuses on their in vitro potency, supported by experimental data and detailed methodologies for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) that plays a critical role in glucose homeostasis. While GLP-1R agonists are established therapeutics for type 2 diabetes, antagonists are being investigated for conditions involving hyperinsulinemic hypoglycemia. Exendin (9-39), a truncated form of the GLP-1R agonist Exendin-4, is a well-characterized competitive antagonist.[1][2][3] this compound (also referred to as compound 5d) is a more recently developed orally active, non-competitive antagonist.[4][5][6] Understanding their distinct mechanisms and potencies is crucial for research and therapeutic development.
Quantitative Data Summary
The in vitro potency of GLP-1R antagonists is typically determined by their ability to inhibit the binding of a ligand (competitive antagonists) or to block the functional response to an agonist (non-competitive antagonists). The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Compound | Antagonist Type | Assay Type | Cell Line / System | IC50 Value | Reference |
| This compound | Non-competitive | Functional (cAMP) | Human TREx293 HEK | 650 nM | [4][5][6] |
| Exendin (9-39) | Competitive | Receptor Binding | RIN 5AH beta-cell membranes | 3.44 nM | [7] |
| Competitive | Receptor Binding | Mouse Insulinoma | ~2 nM | [8] | |
| Competitive | Functional (cAMP) | HEK293-GLP-1R | 17 nM (vs. GLP-1) | [9] | |
| Competitive | Functional (cAMP) | HEK293-GLP-1R | 47 nM (vs. Exendin-4) | [9] | |
| Competitive | Receptor Binding | Human GLP-1R | 10.9 ± 1.1 nM | [10] |
Signaling Pathway and Antagonism
Activation of the GLP-1R by an agonist like GLP-1 initiates a signaling cascade that results in the production of cyclic AMP (cAMP). GLP-1R antagonists interfere with this process. A competitive antagonist like Exendin (9-39) binds to the same site as the agonist, preventing it from activating the receptor. A non-competitive antagonist, such as this compound, binds to an allosteric site, changing the receptor's conformation and preventing its activation even when the agonist is bound.
Caption: GLP-1R signaling pathway and mechanism of antagonist inhibition.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., Exendin (9-39)) to compete with a radiolabeled ligand for binding to the GLP-1R.
Methodology:
-
Cell Culture/Membrane Preparation: Cells expressing the GLP-1 receptor (e.g., INS-1, CHO-GLP1R) are cultured and harvested, or cell membranes are prepared from these cells.[11]
-
Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-Exendin(9-39)) is added to each well containing the cell membranes or intact cells.[11][12]
-
Competition: Increasing concentrations of the unlabeled antagonist (the "competitor") are added to the wells.
-
Incubation: The plates are incubated for a set period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature) to allow binding to reach equilibrium.[11][12]
-
Separation: The mixture is filtered through a membrane that traps the cells/cell membranes (bound radioligand) while allowing the unbound radioligand to pass through.[11]
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter or gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. An IC50 value is determined from the resulting sigmoidal curve.
Caption: Workflow for a typical competitive radioligand binding assay.
cAMP Functional Assay
This assay measures a compound's ability to inhibit the functional response (cAMP production) of the GLP-1R when stimulated by an agonist. It is suitable for both competitive and non-competitive antagonists.
Methodology:
-
Cell Culture: A cell line stably expressing the human GLP-1R (e.g., HEK293, CHO) is cultured in multi-well plates.[13][14]
-
Pre-incubation with Antagonist: The cells are pre-treated with various concentrations of the antagonist (e.g., this compound) for a short period.[15][16]
-
Agonist Challenge: A fixed concentration of a GLP-1R agonist (e.g., GLP-1), typically at its EC50 or EC80 concentration, is added to the wells to stimulate the receptor.[15][17]
-
Incubation: The cells are incubated for a defined time (e.g., 10-30 minutes) to allow for cAMP production. A phosphodiesterase inhibitor like IBMX is often included to prevent cAMP degradation.[16]
-
Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a detection kit, commonly based on methods like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme Fragment Complementation (EFC).[13][15]
-
Data Analysis: The antagonist's ability to reduce the agonist-induced cAMP signal is plotted against the antagonist concentration to determine the IC50 value.
Conclusion
Both this compound and Exendin (9-39) are potent inhibitors of the GLP-1 receptor, but they operate through different mechanisms and exhibit distinct potency profiles. Exendin (9-39) is a high-affinity competitive antagonist with IC50 values in the low nanomolar range.[7][8][9] this compound is a non-competitive antagonist with a reported IC50 of 650 nM.[4][5][6] The choice between these antagonists will depend on the specific research question, such as investigating the role of different binding sites or the need for an orally bioavailable tool compound. The experimental protocols provided herein offer a foundation for the in vitro characterization of these and other GLP-1R modulators.
References
- 1. Exendin(9-39)amide is an antagonist of glucagon-like peptide-1(7-36)amide in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exendin(9-39)amide is an antagonist of glucagon-like peptide-1(7-36)amide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glucagon.com [glucagon.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glucagon-like peptide-1 is a physiological incretin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Value of the radiolabelled GLP-1 receptor antagonist exendin(9-39) for targeting of GLP-1 receptor-expressing pancreatic tissues in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. thno.org [thno.org]
- 12. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and characterisation of a novel glucagon like peptide-1 receptor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Comparative Effects of the Endogenous Agonist Glucagon-Like Peptide-1 (GLP-1)-(7-36) Amide and the Small-Molecule Ago-Allosteric Agent “Compound 2” at the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to "GLP-1R Antagonist 1" and Other Small Molecule GLP-1R Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of "GLP-1R Antagonist 1" with other notable small molecule antagonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R). The information presented is supported by experimental data to aid in the evaluation and selection of compounds for research and development purposes.
Introduction to GLP-1R Antagonism
The Glucagon-Like Peptide-1 (GLP-1) receptor is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis. While GLP-1R agonists are established therapeutics for type 2 diabetes and obesity, GLP-1R antagonists are valuable research tools and hold therapeutic potential for conditions such as hyperinsulinemic hypoglycemia. Small molecule antagonists offer advantages over peptidic counterparts, including oral bioavailability and improved pharmacokinetic properties. This guide focuses on the comparative pharmacology of "this compound" and other synthetic non-peptidic GLP-1R antagonists.
Comparative Performance Data
The following tables summarize the in vitro potency and binding affinity of "this compound" and other selected small molecule GLP-1R antagonists.
Table 1: In Vitro Functional Potency of Small Molecule GLP-1R Antagonists
| Compound | Antagonist Type | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound (compound 5d) | Non-competitive | GLP-1 induced activity | human TREx293 HEK | 650 | [1] |
| T-0632 | Non-competitive | GLP-1 induced cAMP production | - | ~1000 (low micromolar) | [2] |
| VU0650991 | Non-competitive | GLP-1 induced activity | - | - | [3] |
Note: Data for a broader range of directly comparable small molecule antagonists with IC50 values is limited in the public domain. The provided data is based on available information.
Table 2: Binding Affinity of Small Molecule GLP-1R Antagonists
| Compound | Radioligand | Cell Line/Membrane | Ki (nM) | Reference |
| This compound (compound 5d) | - | - | - | - |
| T-0632 | [¹²⁵I]GLP-1 | - | Micromolar affinity | [4] |
Key Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further studies.
GLP-1R Functional Antagonism Assay (cAMP Accumulation)
This assay determines the ability of a compound to inhibit the GLP-1-induced production of cyclic adenosine (B11128) monophosphate (cAMP).
Experimental Workflow:
Caption: Workflow for cAMP-based GLP-1R functional antagonism assay.
Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human GLP-1R in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Seeding: Seed the cells into 96-well microplates at a density of 20,000-40,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of the antagonist compounds in assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the diluted antagonist compounds to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of GLP-1 (typically the EC80 concentration for cAMP production) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., a competitive immunoassay using HTRF technology).
-
Measure the cAMP concentration using a plate reader compatible with the detection technology.
-
-
Data Analysis:
-
Normalize the data to the control wells (basal and GLP-1 stimulated).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value using a four-parameter logistic fit.
-
Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the GLP-1R.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by orforglipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Small Molecule Drug Discovery at the Glucagon-Like Peptide-1 Receptor | Semantic Scholar [semanticscholar.org]
Comparative In Vivo Validation of GLP-1R Antagonist 1 and Alternative Antagonists
A Guide for Researchers in Metabolic Drug Discovery
This guide provides an objective comparison of the in vivo antagonist activity of "GLP-1R Antagonist 1" against other commercially available or well-documented GLP-1R antagonists. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool compound for their in vivo studies of GLP-1 receptor signaling and its physiological roles.
Introduction to GLP-1R Antagonism
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a key regulator of glucose homeostasis and appetite.[1] Antagonists of this receptor are invaluable tools for elucidating the physiological functions of endogenous GLP-1 and for studying the pathological conditions associated with dysregulated GLP-1 signaling. In vivo validation of these antagonists typically involves assessing their impact on blood glucose levels, insulin (B600854) secretion, food intake, and body weight.
Comparative Analysis of In Vivo Activity
The following tables summarize the in vivo effects of "this compound" and two alternative antagonists: exendin(9-39), a widely used peptide antagonist, and TB-222-023, a monoclonal antibody antagonist.
Table 1: Effect of GLP-1R Antagonists on Blood Glucose and Insulin Levels
| Compound | Species | Dose and Route | Effect on Blood Glucose | Effect on Blood Insulin | Reference |
| This compound | Rat (Sprague-Dawley) | 10 mg/kg, p.o. | Increased | Decreased | [1][2] |
| Exendin(9-39) | Mouse | Not specified | Increased fasting blood glucose | Suppressed insulin secretion | [3] |
| TB-222-023 | Mouse (Sur1-/-) | Not specified | Increased plasma glucose | Decreased insulin to glucose ratio | [4][5][6][7][8] |
Table 2: Effect of GLP-1R Antagonists on Food Intake and Body Weight
| Compound | Species | Dose and Route | Effect on Food Intake | Effect on Body Weight | Reference |
| This compound | Rat (Sprague-Dawley) | 10 mg/kg, p.o. | Data not available | Data not available | |
| Exendin(9-39) | Rat | 10 or 30 nmol/kg, i.p. | No significant change in spontaneous meal size | Not specified | [9][10] |
| Glp1R0017 (antibody) | Mouse (diet-induced obese) | Not specified | Not specified | Chronic antagonism prevented weight gain | [11] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for replication and comparison of results.
Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To assess the effect of a GLP-1R antagonist on glucose clearance.
Protocol:
-
Animal Model: C57BL/6 mice are commonly used.
-
Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Fasting: Mice are fasted for 6 hours (e.g., from 7:00 AM to 1:00 PM) with free access to water.
-
Antagonist Administration: The GLP-1R antagonist or vehicle is administered at a specified time before the glucose challenge. The route of administration (e.g., intraperitoneal, oral gavage) and vehicle should be consistent across all experimental groups.
-
Baseline Glucose Measurement (t=0): A small blood sample is collected from the tail vein, and blood glucose is measured using a glucometer.
-
Glucose Challenge: A 20% glucose solution is administered via intraperitoneal injection at a dose of 2 g/kg of body weight.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood samples at 15, 30, 60, 90, and 120 minutes after the glucose injection.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated for each animal to quantify the glucose excursion. Statistical analysis (e.g., t-test or ANOVA) is used to compare the treatment groups to the control group.
Food Intake and Body Weight Measurement
Objective: To evaluate the impact of a GLP-1R antagonist on appetite and body weight.
Protocol:
-
Animal Model: Sprague-Dawley rats or C57BL/6 mice are suitable models.
-
Housing: Animals are individually housed to allow for accurate measurement of food intake.
-
Acclimatization: Animals are acclimated to the housing conditions and handling for several days before the start of the experiment.
-
Baseline Measurements: Body weight and 24-hour food intake are recorded for a few days before the treatment to establish a baseline.
-
Antagonist Administration: The GLP-1R antagonist or vehicle is administered daily (or as per the specific protocol) at the same time each day.
-
Daily Measurements: Body weight and food intake are recorded daily throughout the study period. Spillage of food should be accounted for to ensure accuracy.
-
Data Analysis: Changes in body weight and cumulative food intake are calculated for each animal. Statistical analysis is used to compare the treatment groups to the control group.
Visualizing Key Pathways and Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams are provided.
GLP-1R Signaling Pathway
Caption: GLP-1R signaling cascade and the point of antagonist intervention.
In Vivo Validation Workflow
Caption: A generalized workflow for the in vivo validation of GLP-1R antagonists.
Comparative Logic
Caption: The logical framework for comparing different GLP-1R antagonists.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional GLP-1R antibodies identified from a synthetic GPCR-focused library demonstrate potent blood glucose control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a Glucagon-Like Peptide 1 Receptor Antagonist Antibody for Treatment of Hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing GLP-1R antagonist antibody enhances hyperinsulinism treatment | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. bariatricnews.net [bariatricnews.net]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. GLP-1 antagonism with exendin (9-39) fails to increase spontaneous meal size in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Head-to-head comparison of "GLP-1R Antagonist 1" and other peptide antagonists
For Researchers, Scientists, and Drug Development Professionals
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis, making it a prime therapeutic target for type 2 diabetes and obesity.[1][2] While agonists of this receptor are well-established therapeutics, GLP-1R antagonists are invaluable tools for research, helping to elucidate the physiological roles of endogenous GLP-1 and serving as potential treatments for conditions of excess insulin (B600854) secretion, such as congenital hyperinsulinism.[3][4][5]
This guide provides a detailed comparison of Exendin(9-39), a widely-used peptide antagonist, with other peptide-based antagonists of the GLP-1R. We present key performance data, detailed experimental methodologies, and visual diagrams of the underlying biological and experimental processes.
Mechanism of Action: GLP-1R Antagonism
The GLP-1 receptor primarily signals through the Gαs protein pathway.[5] Agonist binding, such as by endogenous GLP-1, triggers a conformational change in the receptor, activating adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), leading to downstream effects like glucose-dependent insulin secretion from pancreatic β-cells.
Competitive antagonists, such as Exendin(9-39), bind to the receptor at the same orthosteric site as the endogenous ligand but do not activate the receptor.[6][7] By occupying the binding site, they block GLP-1 from binding and initiating the downstream signaling cascade, thereby inhibiting its physiological effects.
References
- 1. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of GLP‐1 receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a Glucagon-Like Peptide 1 Receptor Antagonist Antibody for Treatment of Hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP-1 receptor antagonist exendin-(9-39) elevates fasting blood glucose levels in congenital hyperinsulinism owing to inactivating mutations in the ATP-sensitive K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are GLP-1R antagonists and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Incretin Receptor Selectivity of GLP-1R Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of GLP-1R Antagonist 1, focusing on its known interaction with the glucagon-like peptide-1 receptor (GLP-1R) and exploring its potential cross-reactivity with other key incretin (B1656795) receptors: the glucose-dependent insulinotropic polypeptide receptor (GIPR) and the glucagon (B607659) receptor (GCGR). Understanding the selectivity profile of a receptor antagonist is critical for predicting its biological effects and therapeutic potential.
Introduction to this compound
This compound, also referred to as compound 5d, is a non-competitive antagonist of the glucagon-like peptide-1 receptor (GLP-1R)[1][2]. It is characterized as an orally active and central nervous system (CNS) penetrant molecule[1][2]. Its primary reported biological activity is the inhibition of the GLP-1R with a half-maximal inhibitory concentration (IC50) of 650 nM[1][2].
Comparative Analysis of Incretin Receptor Activity
A thorough review of publicly available scientific literature and pharmacological databases did not yield specific data on the cross-reactivity of this compound with the GIP receptor (GIPR) or the glucagon receptor (GCGR). While its inhibitory activity at the GLP-1R is documented, its binding affinity and functional effects on GIPR and GCGR have not been reported.
To provide a framework for comparison, the following table summarizes the known activity of this compound and indicates the lack of available data for GIPR and GCGR.
Table 1: Incretin Receptor Activity of this compound
| Receptor | Ligand/Antagonist | Known Activity (IC50/Kᵢ) | Data Source |
| GLP-1R | This compound | IC50: 650 nM | [1][2] |
| GIPR | This compound | Data Not Available | - |
| GCGR | This compound | Data Not Available | - |
Incretin Receptor Signaling Pathways
The GLP-1, GIP, and Glucagon receptors are all Class B G protein-coupled receptors (GPCRs) that play crucial roles in glucose homeostasis and metabolism[3][4]. Their signaling pathways, while sharing some common elements, elicit distinct physiological responses.
GLP-1 Receptor (GLP-1R) Signaling
Activation of the GLP-1R, primarily through the Gαs protein, stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), culminating in enhanced glucose-dependent insulin (B600854) secretion.
Figure 1: Simplified GLP-1R signaling pathway.
GIP Receptor (GIPR) Signaling
Similar to GLP-1R, GIPR activation also couples to Gαs, leading to cAMP production and subsequent PKA activation, which potentiates glucose-stimulated insulin secretion.
Figure 2: Simplified GIPR signaling pathway.
Glucagon Receptor (GCGR) Signaling
Glucagon binding to its receptor also activates the Gαs-adenylyl cyclase-cAMP-PKA pathway. However, the primary downstream effect in hepatocytes is the stimulation of glucose production through glycogenolysis and gluconeogenesis.
References
Validating the specificity of "GLP-1R Antagonist 1" for the GLP-1 receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "GLP-1R Antagonist 1," a non-competitive antagonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), against the well-characterized competitive antagonist, Exendin(9-39). The focus of this guide is to delineate the available data on the specificity of "this compound" and to provide the necessary experimental context for its validation.
Performance Comparison
"this compound" (also referred to as compound 5d) is a non-competitive antagonist with a distinct pharmacological profile compared to the peptide-based competitive antagonist Exendin(9-39).[1] Non-competitive antagonists bind to an allosteric site on the receptor, altering its conformation and preventing activation by the agonist, whereas competitive antagonists directly compete with the agonist for the same binding site.
Table 1: Comparative Pharmacological Profile of GLP-1R Antagonists
| Feature | This compound (compound 5d) | Exendin(9-39) |
| Mechanism of Action | Non-competitive | Competitive |
| IC50 for GLP-1R | 650 nM[1] | ~2 nM (mouse tissue)[2], 17 nM (vs. GLP-1), 47 nM (vs. Exendin-4)[3] |
| Selectivity for GLP-1R | Data not publicly available | Selective for GLP-1R |
| Receptor Binding | Binds to an allosteric site | Binds to the orthosteric (agonist) binding site |
Note: The selectivity of "this compound" for the GLP-1R over other related receptors, such as the Glucagon-like Peptide-2 Receptor (GLP-2R), Gastric Inhibitory Polypeptide Receptor (GIPR), and the Glucagon Receptor (GCGR), is a critical parameter for validating its specificity. However, at the time of this publication, specific quantitative data on the binding affinity or functional inhibition of "this compound" at these related receptors is not available in the public domain.
Experimental Protocols
To validate the specificity of a novel GLP-1R antagonist like "this compound," a series of in vitro assays are essential. These include competitive binding assays and functional assays measuring downstream signaling.
Radioligand Binding Assay for GLP-1R
This assay determines the binding affinity of the antagonist to the GLP-1R.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human GLP-1R (e.g., HEK293 or CHO cells).
-
Competitive Binding: Incubate a fixed concentration of a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin(9-39)) with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist ("this compound").
-
Incubation: Allow the binding to reach equilibrium (typically 1-2 hours at room temperature).
-
Separation: Separate the membrane-bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This assay measures the ability of the antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.
Protocol:
-
Cell Culture: Culture cells expressing the GLP-1R (e.g., HEK293-GLP-1R) in a suitable multi-well plate.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of "this compound" for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a GLP-1R agonist (e.g., GLP-1 or Exendin-4) to stimulate cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Data Analysis: Generate a dose-response curve to determine the IC50 value of the antagonist for the inhibition of agonist-stimulated cAMP production.
Visualizing the Mechanisms
To better understand the experimental workflows and signaling pathways involved in validating GLP-1R antagonist specificity, the following diagrams are provided.
Conclusion
"this compound" presents a promising profile as a non-competitive antagonist of the GLP-1R. Its efficacy has been demonstrated in vitro and in vivo. However, for a comprehensive validation of its specificity, further studies are required to determine its activity at related receptors such as GIPR and the Glucagon Receptor. The experimental protocols outlined in this guide provide a framework for conducting such validation studies. The direct comparison with Exendin(9-39) highlights the different mechanisms of action and potencies, underscoring the importance of thorough characterization of novel receptor antagonists in drug discovery and development.
References
Comparative Efficacy of GLP-1R Antagonists in Preclinical Animal Models: A Guide for Researchers
This guide provides a comparative analysis of the preclinical efficacy of the well-established glucagon-like peptide-1 receptor (GLP-1R) antagonist, exendin(9-39), against a novel, high-potency antibody-based antagonist, TB-222-023. The data presented here is intended to inform researchers, scientists, and drug development professionals on the relative performance of these antagonists in various animal models of metabolic disease.
Mechanism of Action
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying.[1] These effects are mediated through the GLP-1 receptor (GLP-1R), a G protein-coupled receptor.[2] GLP-1R antagonists competitively bind to this receptor, thereby blocking the endogenous effects of GLP-1.[2] This mechanism is of therapeutic interest in conditions characterized by excessive insulin secretion, such as congenital hyperinsulinism (HI).[3][4]
Comparative Efficacy in Animal Models
The following tables summarize the comparative efficacy of exendin(9-39) and TB-222-023 in preclinical animal models. The primary focus is on a mouse model of congenital hyperinsulinism (Sur1-/- mice), which lacks functional KATP channels and exhibits hypoglycemia.[5][6] Data from other relevant models are also included to provide a broader context.
Table 1: Efficacy in a Mouse Model of Congenital Hyperinsulinism (Sur1-/- Mice)
| Parameter | GLP-1R Antagonist 1 (Exendin(9-39)) | Alternative: TB-222-023 | Animal Model | Key Findings |
| Fasting Blood Glucose | Significantly increased fasting blood glucose levels compared to vehicle-treated controls.[5] | Showed a trend of increased fasting plasma glucose levels.[3] | Sur1-/- Mice | Both antagonists demonstrated the ability to counteract hypoglycemia, a key feature of this disease model. |
| Insulin Secretion | Inhibited amino acid-stimulated insulin secretion in isolated pancreatic islets.[3][5] | Effectively decreased insulin secretion in primary isolated pancreatic islets.[3][7] | Sur1-/- Mice | TB-222-023 is noted to be more potent than exendin(9-39).[3][4] |
| Insulin to Glucose Ratio | Significantly lower insulin to glucose ratios with treatment.[8] | Decreased the insulin to glucose ratio.[3][7] | Sur1-/- Mice | Both antagonists demonstrated a favorable impact on the insulin-to-glucose ratio, indicating improved glucose homeostasis. |
Table 2: Efficacy in Other Relevant Animal Models
| Parameter | This compound (Exendin(9-39)) | Animal Model | Key Findings |
| Glucose Tolerance | Impaired glucose tolerance was evident after 11 days of treatment. | ob/ob Mice | Chronic blockade of GLP-1R in a model of obesity-related diabetes led to worsened glucose handling. |
| Insulin Response to Glucose | Reduced the insulinogenic index by 60 ± 14% (p = 0.007) at a dose of 30 nmol/kg.[9] | C57/BL6J Mice | Demonstrates the significant contribution of GLP-1 to glucose-stimulated insulin secretion. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Congenital Hyperinsulinism Mouse Model (Sur1-/-)
-
Animals: 12-18 week old male SUR-1–/– and wild-type littermate control mice were used. The animals were maintained on a 12/12-h light/dark cycle and fed a standard rodent chow diet. All procedures were approved and carried out according to the University of Pennsylvania Institutional Animal Care and Use Committee guidelines.[10]
-
Drug Administration (Exendin(9-39)): For continuous infusion, Alzet miniosmotic pumps were implanted subcutaneously to deliver exendin-(9–39) at a dose of 150 pmol/kg/min.[10] For acute studies, intravenous infusions were administered at doses ranging from 100 to 500 pmol/kg/min.[8]
-
Drug Administration (TB-222-023): Four doses were administered by intraperitoneal injection over 12 days.[3]
-
Outcome Measures:
-
Fasting Blood Glucose: Blood glucose levels were determined after an overnight fast.[5]
-
Insulin Secretion: Measured from isolated pancreatic islets using perifusion studies. Islets were exposed to various stimuli, such as amino acids, in the presence or absence of the antagonist.[3][5]
-
cAMP Measurement: Intracellular cAMP levels in isolated islets were measured using an enzyme-linked immunosorbent assay (ELISA).[10]
-
Obesity-Related Diabetes Mouse Model (ob/ob)
-
Animals: Male ob/ob mice were used.
-
Drug Administration (Exendin(9-39)): For acute studies, mice were fasted for 18 hours and administered exendin(9-39) intraperitoneally at a dose of 25 nmol/kg along with glucose (18 mmol/kg). For chronic studies, mice received once-daily intraperitoneal injections of exendin(9-39) for 11 days.
-
Outcome Measures:
-
Plasma Glucose and Insulin: Measured from blood samples taken at various time points after glucose administration.
-
Glucose Tolerance Test: Performed after the 11-day treatment period by administering an intraperitoneal glucose load (18 mmol/kg).[11]
-
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: GLP-1R signaling pathway and point of antagonist intervention.
Caption: Workflow for comparing GLP-1R antagonists in Sur1-/- mice.
References
- 1. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 2. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a Glucagon-Like Peptide 1 Receptor Antagonist Antibody for Treatment of Hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing GLP-1R antagonist antibody enhances hyperinsulinism treatment | BioWorld [bioworld.com]
- 5. Exendin-(9-39) corrects fasting hypoglycemia in SUR-1-/- mice by lowering cAMP in pancreatic beta-cells and inhibiting insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bariatricnews.net [bariatricnews.net]
- 8. GLP-1 Receptor Antagonist Exendin-(9-39) Elevates Fasting Blood Glucose Levels in Congenital Hyperinsulinism Owing to Inactivating Mutations in the ATP-Sensitive K+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Exendin-(9–39) Corrects Fasting Hypoglycemia in SUR-1–/– Mice by Lowering cAMP in Pancreatic β-Cells and Inhibiting Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
A Comparative Analysis of GLP-1R Antagonist 1 Against Leading GLP-1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Benchmarking Guide
This guide provides a comprehensive comparison of "GLP-1R Antagonist 1" against established glucagon-like peptide-1 receptor (GLP-1R) inhibitors. The following sections detail the pharmacological properties, mechanisms of action, and relevant experimental data for this compound and key benchmarks, including the well-characterized peptide antagonist exendin(9-39) and the potent antibody antagonist TB-222-023. This guide is intended to provide researchers with the necessary data to evaluate the potential of this compound for their research and development endeavors.
Quantitative Comparison of GLP-1R Antagonists
The following table summarizes the key quantitative parameters for this compound and its comparators. These values are essential for understanding the relative potency and efficacy of these molecules.
| Antagonist | Type | Mechanism of Action | Potency (IC50/Kd) | Key Features |
| This compound | Small Molecule | Non-competitive | 650 nM (IC50)[1] | Orally active, CNS penetrant.[1] |
| Exendin(9-39) | Peptide | Competitive | ~20-47 nM (IC50), 1.7 nM (Kd) | Well-characterized, widely used research tool. |
| TB-222-023 | Antibody | Competitive | Estimated ~1.7-4.7 nM (IC50) | High potency (~10-fold greater than exendin(9-39)), potential for long half-life.[2][3][4][5][6][7] |
Note: The IC50 for TB-222-023 is an estimation based on reports of it being approximately 10-fold more potent than exendin(9-39).
Signaling Pathways and Mechanisms of Action
The diagram below illustrates the canonical GLP-1R signaling pathway and the points of inhibition for competitive and non-competitive antagonists. GLP-1 binding to its receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP. This signaling cascade is crucial for insulin (B600854) secretion and glucose homeostasis.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to allow for replication and validation of the presented data.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the GLP-1 receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human GLP-1R (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I]-GLP-1 or [125I]-Exendin(9-39)).
-
Add increasing concentrations of the unlabeled antagonist (e.g., this compound, Exendin(9-39)).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
If the Kd of the radioligand is known, the Ki value for the antagonist can be calculated using the Cheng-Prusoff equation.
-
In Vitro cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP).
Protocol:
-
Cell Culture:
-
Seed cells expressing the human GLP-1R into a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with increasing concentrations of the GLP-1R antagonist for a defined period.
-
Add a fixed, sub-maximal concentration of a GLP-1R agonist (e.g., GLP-1 or exendin-4) to stimulate cAMP production.
-
Incubate for a specified time at 37°C.
-
-
cAMP Detection:
-
Terminate the reaction and lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Plot the cAMP response as a percentage of the agonist-only control against the logarithm of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the antagonist.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
This in vivo assay assesses the effect of a GLP-1R antagonist on glucose disposal in a living organism.
Protocol:
-
Animal Preparation:
-
Acclimate the animals (e.g., mice or rats) to the experimental conditions.
-
Fast the animals overnight (typically 12-16 hours) with free access to water.
-
-
Test Procedure:
-
Record the body weight of each animal.
-
Obtain a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
-
Administer the GLP-1R antagonist or vehicle control via the appropriate route (e.g., oral gavage for this compound).
-
After a specified pre-treatment time, administer a standard glucose solution orally (e.g., 2 g/kg body weight).
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
-
Glucose Measurement:
-
Measure the blood glucose concentration in each sample using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for the antagonist-treated and vehicle-treated groups.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
-
Statistically compare the results between the treatment and control groups.
-
Conclusion
This compound presents a distinct profile as an orally active, CNS penetrant, non-competitive inhibitor of the GLP-1R. Its potency, while lower than the peptide and antibody-based competitive antagonists exendin(9-39) and TB-222-023, is in the sub-micromolar range. The non-competitive mechanism of action and its favorable pharmacological properties may offer unique advantages in specific research and therapeutic contexts. This guide provides the foundational data and methodologies for researchers to objectively evaluate and further investigate the potential of this compound in the field of metabolic research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of a Glucagon-Like Peptide 1 Receptor Antagonist Antibody for Treatment of Hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing GLP-1R antagonist antibody enhances hyperinsulinism treatment | BioWorld [bioworld.com]
- 4. bariatricnews.net [bariatricnews.net]
- 5. Twist Bioscience Publishes Preclinical Data in Diabetes Validating GLP-1R Antagonist Antibody as Potential Treatment for Congenital Hyperinsulinism | MarketScreener [marketscreener.com]
- 6. Optimization of a Glucagon-Like Peptide 1 Receptor Antagonist Antibody for Treatment of Hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
Comparative Analysis of GLP-1R Antagonist 1 and Alternative Antagonists
A comprehensive guide for researchers and drug development professionals on the experimental reproducibility and comparative performance of GLP-1R Antagonist 1 against other known GLP-1 receptor antagonists.
This guide provides a detailed comparison of "this compound" with the well-characterized GLP-1 receptor (GLP-1R) antagonist, exendin-(9-39), and other emerging antagonists. The information is intended to assist researchers in evaluating the suitability of these compounds for their experimental needs and to highlight the importance of direct comparative studies for conclusive results.
Executive Summary
Glucagon-like peptide-1 receptor (GLP-1R) antagonists are invaluable tools for studying the physiological roles of the GLP-1 system and hold therapeutic potential for conditions such as hyperinsulinemic hypoglycemia. "this compound" is a commercially available, non-competitive antagonist of the GLP-1R. This guide compares its reported potency with that of the widely used competitive antagonist, exendin-(9-39), and other novel antagonists. While direct head-to-head experimental data is limited, this guide synthesizes available information to provide a comparative overview.
Comparative Performance of GLP-1R Antagonists
The following table summarizes the key quantitative data for "this compound" and exendin-(9-39). It is important to note that the data for "this compound" is sourced from a commercial vendor, while the data for exendin-(9-39) is derived from multiple scientific publications. Direct comparison should be approached with caution due to potential variations in experimental conditions.
| Parameter | This compound | Exendin-(9-39) | Reference(s) |
| Antagonist Type | Non-competitive | Competitive | [1] |
| IC50 | 650 nM | ~52 nM (calculated from pA2) | [1] |
| pA2 | Not Reported | 7.29 | |
| Binding Affinity (Kd) | Not Reported | 1.7 nM |
Note: The IC50 value for exendin-(9-39) was calculated from its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Experimental Methodologies
Reproducible experimental results are contingent on detailed and consistent protocols. The following sections outline the methodologies for key assays used to characterize GLP-1R antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a compound for the GLP-1 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human GLP-1R (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA.
-
Radioligand: Utilize a radiolabeled GLP-1R ligand, such as [125I]-GLP-1(7-36) amide or [125I]-exendin(9-39).
-
Competition Binding:
-
Incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled antagonist ("this compound" or exendin-(9-39)).
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist like GLP-1).
-
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value of the antagonist by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.
Protocol:
-
Cell Culture: Culture cells expressing the GLP-1R (e.g., CHO-K1 or HEK293 cells) to an appropriate confluency.
-
Assay Medium: Use a suitable assay medium, such as Hanks' Balanced Salt Solution (HBSS) supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Antagonist Pre-incubation: Pre-incubate the cells with increasing concentrations of the antagonist for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of a GLP-1R agonist (e.g., GLP-1 or exendin-4) that elicits a submaximal response (e.g., EC80).
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the agonist response against the antagonist concentration to determine the IC50 value of the antagonist. For competitive antagonists, a Schild analysis can be performed by measuring the rightward shift of the agonist dose-response curve in the presence of different antagonist concentrations to determine the pA2 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the GLP-1R signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: Canonical GLP-1R signaling pathway leading to insulin secretion.
References
Comparative Analysis of GLP-1R Antagonist 1 in Human vs. Rodent GLP-1 Receptor Studies
This guide provides a comparative overview of "GLP-1R Antagonist 1" (also known as compound 5d, catalog number HY-101116) and the well-characterized GLP-1 receptor antagonist, exendin(9-39), focusing on their interactions with human and rodent glucagon-like peptide-1 receptors (GLP-1R). This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to GLP-1R Antagonists
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion, suppressing glucagon (B607659) release, and slowing gastric emptying. GLP-1 receptor antagonists block these effects and are valuable tools for studying the physiological roles of endogenous GLP-1 and for potential therapeutic applications in conditions like hyperinsulinemic hypoglycemia. Species-specific differences in the interaction of these antagonists with the GLP-1R can have significant implications for translational research.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and exendin(9-39) in human and rodent systems.
Table 1: In Vitro Potency of GLP-1R Antagonists
| Antagonist | Species | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Human | GLP-1R | Functional | IC50 | 650 nM | [1][2][3][4] |
| This compound | Rodent (Rat) | GLP-1R | Not Available | IC50 | Not Available | |
| Exendin(9-39) | Human | GLP-1R | Not Specified | Not Specified | Not Specified | [5] |
| Exendin(9-39) | Rodent (Rat) | GLP-1R | Not Specified | Not Specified | Not Specified | [5] |
Table 2: In Vivo Effects of GLP-1R Antagonists
| Antagonist | Species | Model | Dosage | Effect | Reference |
| This compound | Rodent (Sprague-Dawley Rat) | Normal | 10 mg/kg, p.o. | Increased blood glucose, decreased blood insulin | [1][2] |
| Exendin(9-39) | Rodent (Mouse) | Normal and diabetic models | Various | Impaired glucose tolerance | |
| Exendin(9-39) | Human | Healthy subjects | Infusion | Decreased insulin action |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.
GLP-1 Receptor Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the GLP-1 receptor and the point of action for a GLP-1R antagonist.
Caption: GLP-1R signaling pathway and antagonist inhibition.
Experimental Workflow for In Vitro Antagonist Characterization
This diagram outlines a typical workflow for characterizing a GLP-1R antagonist in vitro.
Caption: Workflow for in vitro GLP-1R antagonist characterization.
Experimental Workflow for In Vivo Glucose Tolerance Test
This diagram illustrates the steps involved in an in vivo intraperitoneal glucose tolerance test (IPGTT) to evaluate a GLP-1R antagonist.
Caption: Workflow for in vivo intraperitoneal glucose tolerance test.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is adapted for determining the IC50 of a GLP-1R antagonist in HEK293 cells stably expressing the human GLP-1R.
Materials:
-
HEK293 cells stably expressing human GLP-1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4)[6]
-
GLP-1 (7-36) amide
-
This compound
-
cAMP assay kit (e.g., HTRF-based)
-
384-well white plates
Procedure:
-
Cell Seeding: Seed HEK293-GLP-1R cells into a 384-well white plate at a density of approximately 3,000 cells per well in cell culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[6]
-
Antagonist Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Agonist Preparation: Prepare a solution of GLP-1 (7-36) amide in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubation:
-
Carefully remove the cell culture medium from the wells.
-
Add the diluted this compound to the wells.
-
Immediately add the GLP-1 (7-36) amide solution to all wells except for the unstimulated controls.
-
Incubate the plate at room temperature for 45 minutes.[6]
-
-
cAMP Measurement: Measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
This protocol describes the procedure for an IPGTT in rats to assess the in vivo efficacy of a GLP-1R antagonist.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
D-glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Oral gavage needles
-
Syringes and needles for IP injection
Procedure:
-
Fasting: Fast the rats overnight for 14-16 hours, with free access to water.[7]
-
Baseline Measurement: At time t=0, obtain a baseline blood glucose reading from the tail vein using a glucometer.
-
Antagonist Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally via gavage.[1][2]
-
Glucose Challenge: At a specified time after antagonist administration (e.g., 30 minutes), administer a 2 g/kg body weight bolus of 20% D-glucose solution via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, 60, and 120 minutes after the glucose injection.[8]
-
Data Analysis: Plot the blood glucose levels over time for both the antagonist-treated and vehicle-treated groups. Calculate the area under the curve (AUC) for glucose to quantify the effect of the antagonist on glucose tolerance.
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This protocol is for assessing the effect of a GLP-1R antagonist on insulin secretion from isolated human or rodent islets.
Materials:
-
Isolated human or rodent pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Low glucose KRB (e.g., 2.8 mM glucose)
-
High glucose KRB (e.g., 16.7 mM glucose)
-
GLP-1 (7-36) amide
-
This compound
-
Insulin ELISA kit
Procedure:
-
Islet Recovery: After isolation, allow islets to recover overnight in culture medium.[9]
-
Pre-incubation: Hand-pick islets of similar size and place them in batches (e.g., 10 islets per well of a 24-well plate). Pre-incubate the islets in low glucose KRB for 1-2 hours at 37°C to establish a basal insulin secretion rate.[9]
-
Incubation:
-
Remove the pre-incubation buffer.
-
Add fresh KRB containing:
-
Low glucose (basal)
-
High glucose (stimulated)
-
High glucose + GLP-1
-
High glucose + GLP-1 + this compound
-
-
Incubate for 1 hour at 37°C.[9]
-
-
Sample Collection: Collect the supernatant from each well for insulin measurement.
-
Insulin Measurement: Determine the insulin concentration in the supernatants using an insulin ELISA kit.
-
Data Analysis: Normalize the secreted insulin to the insulin content of the islets (optional) and compare the insulin secretion under the different conditions.
Conclusion
This guide provides a comparative summary of "this compound" and exendin(9-39) based on currently available data. "this compound" is a non-competitive antagonist with demonstrated activity at the human GLP-1R and in vivo effects in rats. Exendin(9-39) is a well-established competitive antagonist with a broader range of characterization in both human and rodent models. The provided experimental protocols offer a foundation for further comparative studies to elucidate the species-specific differences in the pharmacology of these and other GLP-1R antagonists. Further direct comparative studies are warranted to fully understand the relative potencies and binding affinities of these compounds at human versus rodent GLP-1 receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Synthesis and evaluation of [18F]Exendin (9-39) as a potential biomarker to measure pancreatic beta-cell mass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling profiles in HEK 293T cells co-expressing GLP-1 and GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Glucose Tolerance Test [bio-protocol.org]
- 8. mmpc.org [mmpc.org]
- 9. protocols.io [protocols.io]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of GLP-1R Antagonist 1
For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory materials are paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of GLP-1R Antagonist 1, drawing from general best practices for peptide-based compounds and laboratory chemical waste. Adherence to these procedures is essential for minimizing environmental impact and protecting personnel from potential exposure.
I. Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle the antagonist and any contaminated materials with care.
Personal Protective Equipment (PPE): The use of appropriate PPE is the primary defense against accidental exposure and is non-negotiable when handling research chemicals.[1]
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[1] If gloves become contaminated, change them immediately.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.[1]
-
Lab Coat: A lab coat or protective gown must be worn over standard clothing to protect the skin.[1]
Designated Work Area: All handling of the peptide should be confined to a designated and well-organized laboratory area or bench to prevent cross-contamination.[1] For lyophilized powders or concentrated solutions, work within a certified chemical fume hood is recommended to prevent inhalation.[2]
II. Core Disposal Principle: Regulatory Compliance
The primary guideline for the disposal of any chemical is strict adherence to local, state, and federal regulations.[1][3] It is critical to consult your institution's Environmental Health and Safety (EHS) office for specific protocols tailored to your location and facilities.[3] Never dispose of peptides in regular trash or pour solutions down public drains unless explicitly authorized.[1][3]
III. Step-by-Step Disposal Protocol
Proper segregation of waste at the point of generation is a critical first step for safe and compliant disposal.[2] Establish distinct waste streams for different types of materials contaminated with this compound.
Segregate waste into the following categories:
-
Liquid Waste: Unused or expired this compound solutions.[2]
-
Solid Waste: Contaminated labware such as vials, pipette tips, and gloves.[2]
-
Sharps Waste: Needles, syringes, or any item that can puncture the skin.[2]
Treat all peptide waste as laboratory chemical waste.[4] Chemical inactivation is a common and effective method for degrading peptides before final disposal.
For Liquid Waste:
-
Work in a designated chemical fume hood.
-
Add a 10% bleach solution (sodium hypochlorite) to the liquid peptide waste.[3] The final ratio should be at least 1-part bleach to 10-parts waste.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[3]
-
After inactivation, neutralize the bleach solution if required by your local wastewater regulations.
-
Dispose of the neutralized solution as chemical waste according to your institution's guidelines.[3]
For Solid Waste (Non-Sharps):
-
Collect all contaminated solid waste (e.g., pipette tips, vials, gloves) in a designated, leak-proof, and clearly labeled container.[2][3]
-
Immerse the solid waste in a 10% bleach solution for at least 30 minutes for decontamination.[3]
-
After decontamination, carefully decant the bleach solution and manage it as described for liquid waste.[3]
-
Dispose of the decontaminated solid waste in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as directed by your institutional guidelines.[3]
For Unused Lyophilized Powder: Small quantities of unused or expired powder should first be dissolved in a suitable solvent, such as water or a buffer.[2] This solution should then be treated as liquid waste and subjected to the chemical inactivation procedure outlined above.[2]
-
Immediately after use, place all sharps contaminated with this compound into a designated, puncture-resistant, and leak-proof sharps container.[2]
-
These containers must be clearly labeled, often with a biohazard symbol and an indication that they contain pharmaceutical waste.[2]
-
Do not overfill sharps containers. Seal them when they are approximately three-quarters full.[2]
-
Follow institutional guidelines for the final disposal of the sealed sharps container.[2]
-
Thoroughly rinse empty containers that held this compound with an appropriate solvent.
-
Collect the rinsate (the rinsing solvent) and manage it as chemical waste.[3][5]
-
Obliterate or deface the original label on the container to prevent misuse.[3][5]
-
Once thoroughly rinsed and with the label removed, the container may be disposed of as regular laboratory glass or plastic waste, depending on institutional policy.[3]
Data Presentation: Decontamination Protocols
| Waste Type | Decontamination Agent | Concentration | Contact Time |
| Liquid Waste | Sodium Hypochlorite (Bleach) | 10% Solution (1:10 ratio with waste) | ≥ 30 minutes |
| Solid Waste | Sodium Hypochlorite (Bleach) | 10% Solution (for immersion) | ≥ 30 minutes |
| Heat-Liable Waste | Autoclave | 121°C at 15 psi | 30-60 minutes |
Note: While autoclaving can degrade peptides, it is often recommended as a secondary decontamination step after chemical inactivation.[3]
Experimental Protocols: Chemical Inactivation Workflow
The primary experimental protocol for rendering this compound non-hazardous prior to final disposal is chemical degradation using a strong oxidizing agent.
Objective: To degrade the peptide structure of this compound, rendering it inactive.
Materials:
-
Liquid or dissolved this compound waste
-
10% Sodium Hypochlorite (Bleach) solution
-
Designated chemical waste container
-
Appropriate PPE (lab coat, gloves, safety goggles)
-
Chemical fume hood
Methodology:
-
Preparation: Perform all steps within a certified chemical fume hood. Ensure the designated chemical waste container is properly labeled and can accommodate the final volume of the waste and bleach solution.
-
Addition of Inactivating Agent: Carefully measure and add the 10% bleach solution to the peptide waste. The volume of the bleach solution should be at least 10% of the total waste volume (a 1:10 ratio).
-
Inactivation Period: Gently swirl the container to ensure the contents are thoroughly mixed. Allow the mixture to react for a minimum of 30 minutes. This contact time is critical for ensuring complete degradation of the peptide.[3]
-
Neutralization (If Required): Check institutional and local regulations. If neutralization of the bleach solution is required before collection by EHS, follow the approved institutional protocol (e.g., using sodium thiosulfate).
-
Final Collection: Securely cap the waste container. Ensure it is clearly labeled as "Hazardous Waste" or "Chemical Waste," listing the contents, including the inactivated peptide and bleach.[2]
-
Storage and Pickup: Store the container in a designated satellite accumulation area until it is collected by your institution's EHS department for final disposal.[5]
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling GLP-1R Antagonist 1
Essential Safety and Handling Guide for GLP-1R Antagonist 1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure safe laboratory operations and proper disposal of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, it is imperative to use appropriate personal protective equipment and engineering controls when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat is required. For larger spills or when handling significant quantities, consider additional protective clothing.
-
Respiratory Protection: If ventilation is inadequate or for tasks with a high potential for dust or aerosol generation, a NIOSH-approved respirator is recommended.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid direct contact with the skin and eyes.
-
Do not inhale dust or aerosols.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
Recommended Storage Temperatures:
| Condition | Temperature | Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 2 years |
| In solvent | -20°C | 1 year |
Data sourced from the MedChemExpress Safety Data Sheet.[1]
Accidental Release and Exposure Procedures
In the event of an accidental release or exposure, immediate and appropriate action is necessary to mitigate any potential harm.
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.
-
Collect all contaminated materials in a sealed container for proper disposal.
Emergency Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Do not allow the product to enter drains or watercourses.[1]
-
Contaminated materials from spill cleanup should be placed in a sealed container and disposed of as chemical waste.
Visualized Workflows
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response for accidental exposure.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Protocol for Accidental Exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
